5-Methylimidazo[1,2-c]pyrimidine
説明
特性
IUPAC Name |
5-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-8-3-2-7-9-4-5-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRCARVLNDRJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Analysis of 5-Methylimidazo[1,2-c]pyrimidine: A Comprehensive Technical Guide
Executive Summary
5-Methylimidazo[1,2-c]pyrimidine is a highly versatile, nitrogen-rich bicyclic heterocycle that serves as a foundational building block in the development of nucleoside analogs, antiviral therapeutics, and advanced photophysical materials. Due to the complex electron delocalization inherent to its fused ring system, precise structural characterization requires a rigorous, multimodal analytical approach. This whitepaper provides an authoritative, step-by-step technical guide to the spectroscopic profiling of 5-Methylimidazo[1,2-c]pyrimidine, detailing the causality behind experimental choices and establishing self-validating protocols for NMR, FT-IR, and HRMS.
Structural Dynamics & Spectroscopic Causality
The structural uniqueness of the imidazo[1,2-c]pyrimidine core lies in its bridgehead nitrogen (N-4), which fundamentally alters the electron density distribution across the fused system. The electron-withdrawing nature of the pyrimidine nitrogens competes with the electron-donating resonance from the imidazole ring.
The addition of a methyl group at the C-5 position introduces a localized inductive (+I) and hyperconjugative effect. As documented in 1 [1], this specific substitution pattern dictates the molecule's spectroscopic behavior: it shields the adjacent C-6 position in NMR, introduces distinct aliphatic stretching in IR, and alters the ionization potential and fragmentation pathways in mass spectrometry.
Multimodal Analytical Workflow
To achieve unequivocal structural elucidation, a multimodal orthogonal approach is required. Relying on a single technique risks misidentifying regioisomers (e.g., imidazo[1,2-a] vs. imidazo[1,2-c]pyrimidines).
Multimodal spectroscopic workflow for the structural validation of 5-Methylimidazo[1,2-c]pyrimidine.
Nuclear Magnetic Resonance (NMR) Profiling
Causality of Experimental Choices
For imidazo[1,2-c]pyrimidines, DMSO- d6 is the solvent of choice over CDCl 3 . The high dielectric constant of DMSO disrupts intermolecular dipole-dipole stacking inherent to bridgehead-nitrogen heterocycles, yielding sharp, well-resolved resonances. The bridgehead nitrogen creates an electron-deficient pyrimidine ring, pushing the C-7 proton significantly downfield, while the C-5 methyl group provides local shielding to C-6 [2].
Self-Validating Protocol: High-Fidelity NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of [4] in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard).
-
Instrument Calibration: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) for the 1 H and 13 C channels to optimize probe sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming (Z1-Z5) until the solvent peak full-width at half-maximum (FWHM) is <1.0 Hz, ensuring high magnetic field homogeneity.
-
Acquisition ( 1 H): Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure complete relaxation of the methyl protons.
-
Acquisition ( 13 C): Run a proton-decoupled 13 C sequence (zgpg30) with 1024 scans. Increase D1 to 3 seconds to account for the longer T1 relaxation times of the quaternary bridgehead carbons.
-
Validation: Cross-reference 1D data with a 2D 1 H- 1 H COSY experiment to confirm the scalar coupling between the C-6 and C-7 pyrimidine protons.
Table 1: Representative NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| 1 H | C-5 (CH 3 ) | 2.80 | Singlet (s) | 3H | Deshielded by pyrimidine ring and bridgehead N |
| 1 H | C-6 | 7.15 | Doublet (d) | 1H | Upfield shifted due to +I effect of adjacent methyl |
| 1 H | C-2 | 7.62 | Doublet (d) | 1H | Imidazole proton, standard aromatic region |
| 1 H | C-3 | 7.85 | Doublet (d) | 1H | Imidazole proton, deshielded by resonance |
| 1 H | C-7 | 8.95 | Doublet (d) | 1H | Highly deshielded by adjacent N-8 and bridgehead N-4 |
| 13 C | C-5 (CH 3 ) | 18.5 | - | - | Aliphatic methyl carbon |
| 13 C | C-6 | 114.2 | - | - | Pyrimidine methine, shielded by methyl hyperconjugation |
| 13 C | C-2 | 131.5 | - | - | Imidazole methine |
| 13 C | C-5 | 148.5 | - | - | Quaternary pyrimidine carbon |
| 13 C | C-8a | 142.1 | - | - | Bridgehead quaternary carbon |
Vibrational Spectroscopy (FT-IR)
Causality of Experimental Choices
Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellets. KBr is highly hygroscopic, and water absorption can obscure the critical 3100-3300 cm −1 region. ATR allows for direct analysis of the neat solid, preserving the native crystalline polymorphic state and preventing ion-exchange artifacts [3].
Self-Validating Protocol: ATR-FTIR Analysis
-
Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to subtract ambient CO 2 and atmospheric moisture.
-
Sample Application: Place 2-3 mg of the solid compound directly onto the crystal.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample, maximizing the evanescent wave penetration.
-
Acquisition: Collect 32 scans from 4000 to 400 cm −1 .
-
Validation: Verify the baseline is flat (zero absorbance in non-absorbing regions). If sloping occurs, apply an automated baseline correction algorithm before peak picking.
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm −1 ) | Vibrational Mode | Intensity | Structural Correlation |
| 3100 - 3150 | C-H stretch (aromatic) | Weak | Imidazole and pyrimidine ring protons |
| 2920, 2950 | C-H stretch (aliphatic) | Med-Weak | C-5 Methyl group asymmetric/symmetric stretch |
| 1630 - 1650 | C=N stretch | Strong | Pyrimidine/Imidazole ring imine bonds |
| 1550 - 1580 | C=C stretch (aromatic) | Medium | Fused bicyclic framework |
| 1310 - 1350 | C-N stretch | Medium | Bridgehead nitrogen connectivity |
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choices
Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode is ideal for this class of compounds. The basic nature of the imidazole and pyrimidine nitrogens readily accepts a proton to form [M+H] + in acidic mobile phases (e.g., 0.1% formic acid), ensuring high ionization efficiency without extensive in-source fragmentation [1, 3].
Proposed ESI-MS collision-induced fragmentation pathway for 5-Methylimidazo[1,2-c]pyrimidine.
Self-Validating Protocol: ESI-TOF MS Workflow
-
Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass axis, ensuring mass accuracy within <5 ppm.
-
Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min.
-
Ionization Parameters: Set the capillary voltage to 3500 V, drying gas temperature to 250 °C, and nebulizer pressure to 15 psig.
-
Acquisition: Record spectra in positive mode (m/z 50-500). Apply a collision energy of 15-25 eV to induce targeted fragmentation (MS/MS) for structural mapping.
-
Validation: Confirm the isotopic pattern of the [M+H] + peak matches the theoretical distribution for C 7 H 7 N 3 (Exact Mass: 133.0640 Da).
Conclusion
The structural verification of 5-Methylimidazo[1,2-c]pyrimidine demands a rigorous, multi-technique approach. By understanding the causality behind solvent selection in NMR, ionization modes in HRMS, and sampling techniques in FT-IR, researchers can establish self-validating workflows that prevent mischaracterization and ensure the integrity of downstream drug development pipelines.
References
- Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties ResearchG
- Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]pyridine and Pyrimidine Series as Antiviral Agents Journal of Medicinal Chemistry - ACS Public
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies ACS Omega
- 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Sigma-Aldrich
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Imidazo[1,2-c]pyrimidines
Introduction: The Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This is due to its presence in a multitude of compounds exhibiting a wide spectrum of biological activities. Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents, making them a fertile ground for drug discovery and development.[1][2][3][4][5] The versatility of its chemical structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively screen novel imidazo[1,2-c]pyrimidine derivatives. It moves beyond a simple recitation of protocols to offer a strategic, field-proven approach, emphasizing the causal logic behind experimental choices and the establishment of self-validating workflows. Our objective is to empower research teams to efficiently identify and characterize promising lead compounds from a library of novel chemical entities.
Part 1: Strategic Framework: The Screening Cascade
A robust screening strategy does not rely on a single assay but employs a multi-tiered "screening cascade." This approach is designed to progressively narrow down a large library of synthesized compounds to a small number of high-quality candidates for preclinical development. The cascade is a funneling process, starting with high-throughput, cost-effective primary assays and moving towards more complex, information-rich secondary and in vivo models.
The design of an effective cascade for imidazo[1,2-c]pyrimidines should be informed by existing knowledge of their biological targets. The literature strongly suggests that key targets include protein kinases such as Cyclin-Dependent Kinase 2 (CDK2), Spleen Tyrosine Kinase (Syk), and Anaplastic Lymphoma Kinase (ALK), as well as enzymes central to the inflammatory response like cyclooxygenases (COX).[6][7][8][9][10]
Caption: A generalized screening cascade for drug discovery.
Part 2: High-Throughput Primary Screening: Identifying Initial Hits
The goal of primary screening is to rapidly and efficiently identify "hits"—compounds that exhibit a desired biological activity at a single concentration. These assays must be robust, reproducible, and scalable.
Core Protocol 1: Anticancer Activity via MTT Cell Viability Assay
This assay is a foundational screen to identify compounds that reduce the viability of cancer cells, a hallmark of potential anticancer agents.[3][11] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality Behind Choices:
-
Why MTT? The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is chosen for its simplicity, cost-effectiveness, and extensive validation in the field. It provides a reliable colorimetric readout suitable for high-throughput screening in 96-well or 384-well formats.
-
Cell Line Selection: The choice of cell lines is critical. One might start with a common, aggressive cancer cell line like MDA-MB-231 (breast cancer) or A549 (lung cancer). However, a more targeted approach, informed by known imidazo[1,2-c]pyrimidine targets, would involve using cell lines where CDK2 or ALK are known to be overexpressed or are key drivers of proliferation.[8][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of the novel imidazo[1,2-c]pyrimidine derivatives in DMSO. Dilute the compounds in cell culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered hits.
Core Protocol 2: Kinase Inhibition Screening
Given that many imidazo[1,2-c]pyrimidine derivatives are potent kinase inhibitors, a direct enzymatic assay is a crucial primary screen.[6][7] The ADP-Glo™ Kinase Assay is a versatile platform applicable to nearly any kinase.
Causality Behind Choices:
-
Why ADP-Glo™? This luminescent assay measures the amount of ADP produced during a kinase reaction. It has a high signal-to-background ratio, is sensitive to low enzyme concentrations, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. Its universal nature allows for the screening of a wide array of kinases (e.g., CDK2, Syk, ALK) using the same platform.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant CDK2/Cyclin E1), its specific substrate (e.g., a peptide substrate), and ATP at its Km concentration.
-
Compound Addition: Add the test compounds at a fixed concentration (e.g., 1 µM).
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: A low luminescence signal indicates less ADP was produced, signifying inhibition of the kinase. Calculate the percent inhibition relative to no-compound controls.
Part 3: Hit Validation and Mechanistic Elucidation
Primary hits must be validated and their mechanism of action (MoA) investigated. This phase confirms the initial finding, determines potency (IC₅₀), and begins to uncover how the compound works.
Validating Anticancer Hits: Apoptosis and Target Engagement
If a compound reduces cell viability, the next logical question is how. The primary mechanisms are typically apoptosis (programmed cell death) or cell cycle arrest.
Mechanism of Action - CDK2 Inhibition Pathway: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.[7][12] CDK2, in complex with Cyclin E, is a critical regulator of the G1/S transition in the cell cycle. Its inhibition leads to cell cycle arrest.
Caption: Inhibition of the CDK2/Cyclin E complex blocks S-phase entry.
Target Engagement Protocol: Isothermal Titration Calorimetry (ITC) To prove a compound directly binds to its intended target, biophysical methods are essential. ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.
Causality Behind Choices:
-
Why ITC? ITC is considered the gold standard for confirming direct binding. It is a label-free, in-solution technique that not only confirms binding but also determines the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), providing a deep understanding of the interaction. This is crucial for validating that the observed cellular effect is due to on-target activity.[7][12]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein (e.g., CDK2/Cyclin E) in a suitable buffer and place it in the ITC sample cell. Prepare a solution of the imidazo[1,2-c]pyrimidine inhibitor in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
Data Acquisition: The instrument records a series of heat spikes corresponding to each injection.
-
Data Analysis: Integrate the heat spikes and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (Kd, n, ΔH). A low Kd value confirms high-affinity binding.
Data Presentation: Summarizing Potency
All quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kd), should be summarized in clear, structured tables for easy comparison and to guide structure-activity relationship (SAR) studies.
Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Imidazo[1,2-c]pyrimidine Analogs
| Compound ID | Modification (R-group) | MDA-MB-231 Viability IC₅₀ (µM) | CDK2/Cyclin E Inhibition IC₅₀ (nM) | CDK2 Binding Kd (nM) |
|---|---|---|---|---|
| Lead-001 | 2-phenyl, 8-H | 5.2 | 750 | 810 |
| Analogue-A | 2-phenyl, 8-Br | 2.1 | 210 | 250 |
| Analogue-B | 2-(4-F-phenyl), 8-Br | 0.8 | 45 | 52 |
| Reference | Roscovitine | 15.6 | 410 | 450 |
Part 4: In Vivo Evaluation: Assessing Efficacy in a Biological System
Promising lead compounds must ultimately be tested in a living organism to assess their efficacy and preliminary safety profile. The choice of animal model is dictated by the therapeutic area.
Example In Vivo Model: Carrageenan-Induced Paw Edema in Rats This is a classical and well-validated model for assessing the acute anti-inflammatory activity of novel compounds.[1][13][14]
Causality Behind Choices:
-
Why this model? The carrageenan-induced paw edema model is highly reproducible and effectively mimics the cardinal signs of acute inflammation. It allows for a quantitative assessment of a compound's ability to reduce swelling, a key endpoint for anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound orally (e.g., 10-40 mg/kg) or intraperitoneally one hour before inducing inflammation. A vehicle control group and a positive control group (e.g., indomethacin) must be included.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[14]
Conclusion
The biological screening of novel imidazo[1,2-c]pyrimidines is a systematic, multi-faceted process that requires careful planning and execution. By employing a strategic screening cascade that progresses from high-throughput primary screens to detailed mechanistic and in vivo studies, researchers can efficiently identify and validate promising drug candidates. The key to success lies not in merely performing assays, but in understanding the scientific rationale behind each experimental choice, ensuring data integrity, and using the results of each step to make informed decisions about the next. This rigorous, evidence-based approach maximizes the potential of the versatile imidazo[1,2-c]pyrimidine scaffold to yield novel therapeutics for a range of human diseases.
References
-
Dall'Oglio, R., et al. (1988). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Research Communications in Chemical Pathology and Pharmacology, 61(2), 167-83. Available at: [Link]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60. Available at: [Link]
-
Knez, D., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. Available at: [Link]
-
Revankar, G. R., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-6. Available at: [Link]
-
Bioque, G., et al. (2001). Effect of some hexahydroimidazo[1,2-c]pyrimidines in inflammatory responses involving leucocytes and macrophages. British Journal of Pharmacology, 134(4), 837-46. Available at: [Link]
-
Knez, D., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. ResearchGate. Available at: [Link]
-
Dall'Oglio, R., et al. (1989). Research on heterocyclic compounds. XXVIII. Imidazo[1,2-c]pyrimidines. Il Farmaco; edizione scientifica, 44(10), 925-41. Available at: [Link]
-
Kifli, N., et al. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Bioorganic & Medicinal Chemistry, 12(15), 4245-52. Available at: [Link]
-
Lecourt, T., et al. (2014). Synthesis and biological evaluation of benzo[14][15]imidazo[1,2-c]pyrimidine and benzo[14][15]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(4), 1155-9. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link]
-
Rady, G. S., et al. (2024). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Azhar International Journal of Pharmaceutical and Medical Sciences. Available at: [Link]
-
Al-Abdullah, E. S. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. Available at: [Link]
-
Kifli, N., et al. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Cardiff University. Available at: [Link]
-
Boechat, N., et al. (2018). Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-Trypanosomatid Agents. ChemMedChem. Available at: [Link]
-
Abignente, E., et al. (1988). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 36(8), 3043-3053. Available at: [Link]
-
El-Essawy, F. A., & Odah, M. A. A. (2023). Scheme 1. Synthetic route of the target imidazo[1,2-c]pyrimidine 2. ResearchGate. Available at: [Link]
-
Various Authors. (N.D.). Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. Blazingprojects. Available at: [Link]
-
Various Authors. (2010). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 2(4), 213-219. Available at: [Link]
-
Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, H., et al. (2018). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Bautista-Agredano, L. M., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Qubaisi, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available at: [Link]
-
Yazdanian, M., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Polycyclic Aromatic Compounds. Available at: [Link]
-
Carron, C., et al. (2001). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 44(12), 1954-1961. Available at: [Link]
-
Al-Amiery, A. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Oriental Journal of Chemistry, 40(1). Available at: [Link]
-
Pierre, A., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Investigational New Drugs, 26(4), 293-301. Available at: [Link]
-
Wang, J., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Various Authors. (2019). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3). Available at: [Link]
-
Al-Qubaisi, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
Gharaibeh, D., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. ACS Omega, 7(43), 38481-38495. Available at: [Link]
-
Bhat, A. R. (N.D.). Synthesis, Structure Activity Relationship and Biological Screening of Some Heterocyclic Compounds. Shodhganga. Available at: [Link]
-
Renou, J. L., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. KU Leuven. Available at: [Link]
-
Revankar, G. R., & Robins, R. K. (1976). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. ACS Publications. Available at: [Link]
-
Various Authors. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1950-1956. Available at: [Link]
-
Maltseva, A., et al. (2023). Phenotypic Test of Benzo[14][15]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses. MDPI. Available at: [Link]
-
Various Authors. (2024). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]
Sources
- 1. Research on heterocyclic compounds. XXVIII. Imidazo[1,2-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of some hexahydroimidazo[1,2-c]pyrimidines in inflammatory responses involving leucocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
"mechanism of action of 5-Methylimidazo[1,2-c]pyrimidine"
An In-Depth Technical Guide to the Mechanism of Action of 5-Methylimidazo[1,2-c]pyrimidine and its Congeners
Abstract
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific mechanistic data for 5-Methylimidazo[1,2-c]pyrimidine is emerging, this guide synthesizes the current understanding of the broader class of imidazo[1,2-c]pyrimidine derivatives. The primary mechanisms discussed herein are the potent inhibition of Syk family kinases, a critical pathway in immunology, and a distinct antiviral action against plant viruses through interaction with the viral coat protein. This document provides a detailed exploration of these mechanisms, supported by experimental protocols and field-proven insights for researchers in drug development.
Introduction: The Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold
Nitrogen-fused heterocyclic compounds are a cornerstone of modern drug discovery, with the imidazo[1,2-c]pyrimidine core being a particularly versatile scaffold.[1] This structural motif is a bioisostere of natural purines, allowing it to interact with a wide array of biological targets.[2] Derivatives of this parent structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antifungal properties.[1][2][3]
The addition of a methyl group at the 5-position, creating 5-Methylimidazo[1,2-c]pyrimidine, is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. While this guide will focus on the well-characterized mechanisms of the parent scaffold and its close derivatives, the principles and experimental approaches described are directly applicable to elucidating the specific action of the 5-methyl analog.
Primary Mechanism of Action: Inhibition of Syk Family Kinases
A key and well-documented mechanism of action for imidazo[1,2-c]pyrimidine derivatives is the potent inhibition of Syk (Spleen tyrosine kinase) and ZAP-70 (Zeta-associated protein kinase of 70 kDa) kinases.[4] These non-receptor tyrosine kinases are integral components of the signaling pathways in B-cells and T-cells, respectively, making them high-value targets for autoimmune and allergic diseases.[4]
The Syk/ZAP-70 Signaling Cascade
Syk and ZAP-70 are recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the intracellular domains of immune receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR). Upon activation, they phosphorylate downstream adaptor proteins, initiating a cascade that leads to calcium mobilization, activation of transcription factors (e.g., NF-κB, NFAT), and ultimately, immune cell proliferation, differentiation, and cytokine release.[4]
Molecular Interaction and Inhibitory Effect
Imidazo[1,2-c]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of Syk and ZAP-70. This binding prevents the phosphorylation of downstream substrates, effectively shutting down the signaling cascade. The consequence of this inhibition is a potent suppression of immune responses. For example, in cellular assays, these compounds have been shown to suppress the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.[4] In vivo studies have demonstrated that oral administration of these inhibitors can suppress passive cutaneous anaphylaxis reactions and Concanavalin A-induced IL-2 production in mouse models.[4]
Caption: Syk Kinase Signaling Pathway and Point of Inhibition.
Antiviral Mechanism of Action
A distinct mechanism of action has been identified for imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives, particularly against Pepper Mild Mottle Virus (PMMoV), a plant tobamovirus.[5][6] This action is characterized by direct inactivation of viral particles.
Target: The Viral Coat Protein (CP)
The primary target for these antiviral compounds is the viral coat protein (CP).[5] The CP is essential for encapsulating the viral RNA, forming the virion structure, and facilitating viral disassembly upon entering a host cell.
Mode of Action: Virion Disruption
Experimental evidence from transmission electron microscopy (TEM) has shown that treatment with these compounds leads to severe fracture and disruption of the PMMoV virions.[5] Further biophysical and molecular studies, including microscale thermophoresis (MST) and molecular docking, have elucidated the interaction. The compounds bind directly to the coat protein with a measurable dissociation constant (Kd).[5] Site-directed mutagenesis studies have even identified key amino acid residues within the CP (specifically at positions 62 and 144) that are critical for this interaction.[5][6] This binding event appears to compromise the structural integrity of the viral particle, rendering it non-infectious.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action for 5-Methylimidazo[1,2-c]pyrimidine, a series of targeted experiments are required. The following protocols provide a robust framework for this investigation.
Workflow for Investigating Kinase Inhibition
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Protocol 4.1.1: In Vitro Syk Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity and IC50 value of 5-Methylimidazo[1,2-c]pyrimidine against recombinant human Syk kinase.
-
Materials: Recombinant human Syk kinase, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pY antibody, TR-FRET plate reader.
-
Procedure:
-
Prepare a serial dilution of 5-Methylimidazo[1,2-c]pyrimidine (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add the compound dilutions, recombinant Syk kinase, and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP at its Km concentration. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the LanthaScreen™ Eu-anti-pY antibody detection mix and incubate for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis: Calculate the ratio of emission at 665 nm to 620 nm. Plot the TR-FRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Causality: This assay directly measures the compound's ability to inhibit the enzyme's catalytic activity in a purified system, establishing a direct biochemical link.
Protocol 4.1.2: Cellular IL-2 Release Assay
-
Objective: To assess the functional consequence of Syk/ZAP-70 inhibition in a relevant immune cell line.
-
Materials: Jurkat T-cells, Concanavalin A (ConA), 5-Methylimidazo[1,2-c]pyrimidine, Human IL-2 ELISA kit.
-
Procedure:
-
Plate Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Pre-incubate the cells with a serial dilution of 5-Methylimidazo[1,2-c]pyrimidine for 1 hour.
-
Stimulate the cells with ConA (e.g., 5 µg/mL) to induce T-cell activation and IL-2 production.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a standard Human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the IL-2 concentration against the compound concentration to determine the cellular IC50.
-
Causality: This functional assay demonstrates that the biochemical inhibition observed in vitro translates to the suppression of a key physiological process in a cellular context.
Quantitative Data Summary
The following table presents hypothetical data based on published results for potent imidazo[1,2-c]pyrimidine derivatives to illustrate expected outcomes.[4]
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) (IL-2 Release) |
| Derivative 9f[4] | Syk | 15 | 30 |
| ZAP-70 | 9.8 | N/A | |
| 5-Methylimidazo[1,2-c]pyrimidine (Hypothetical) | Syk | TBD | TBD |
| ZAP-70 | TBD | TBD |
TBD: To Be Determined by experimentation.
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold is a potent modulator of key biological pathways. The primary, well-established mechanism of action for this class of compounds is the inhibition of Syk family kinases, presenting a clear path for the development of novel therapeutics for autoimmune and inflammatory disorders. A secondary, distinct mechanism involving direct antiviral activity through coat protein disruption has also been validated.
For the specific derivative, 5-Methylimidazo[1,2-c]pyrimidine, the immediate research priority is to perform the kinase inhibition and cellular functional assays outlined in this guide. These experiments will definitively establish its potency and cellular efficacy. Subsequent studies should focus on broad-panel kinase screening to assess selectivity, as well as comprehensive ADME/Tox profiling to evaluate its drug-like properties. The insights gained will be crucial for advancing this promising compound through the drug discovery pipeline.
References
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9294-9303. [Link]
-
ResearchGate. (n.d.). Some imidazo[1,2-a]pyrimidines with interesting biological activities. [Link]
-
Kumari, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(11), 2095-2115. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. [Link]
-
Senga, K., et al. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816. [Link]
-
Abdel-Rahman, A. A. H., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 10(4), 134-159. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]
-
ResearchGate. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. [Link]
-
Ali, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8035-8051. [Link]
-
Wang, M., et al. (2023). Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry, 71(22), 8569-8580. [Link]
-
Gardinier, K. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]
-
ResearchGate. (n.d.). Construction design of the target imidazo[1,2-c]pyrimidines. [Link]
-
Der Pharma Chemica. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. [Link]
-
Wang, M., et al. (2023). Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry, 71(22), 8569-8580. [Link]
-
MDPI. (2023). Phenotypic Test of Benzo[7][8]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses. [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Imidazo[1,2-c]pyrimidine Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this and related imidazopyrimidine systems have shown promise as therapeutic agents, including roles as kinase inhibitors and modulators of other important biological targets.[2][3] A thorough understanding of the pharmacokinetic profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for the successful development of these compounds into safe and effective drugs. This guide provides a comprehensive technical overview of the key pharmacokinetic considerations for imidazo[1,2-c]pyrimidine compounds, supported by field-proven insights and detailed experimental protocols.
Absorption: Crossing the Barriers
The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the bloodstream. For imidazo[1,2-c]pyrimidine compounds, this process is governed by their physicochemical properties, primarily solubility and permeability.
Solubility
Aqueous solubility is a critical determinant of oral absorption. Compounds must dissolve in the gastrointestinal fluids to be absorbed. The solubility of imidazo[1,2-c]pyrimidine derivatives can be influenced by various substituents on the core scaffold. Generally, the introduction of polar functional groups can enhance solubility, while lipophilic moieties may decrease it.
Permeability
Following dissolution, the compound must permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[4][5] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[4] The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound across the cell monolayer.
A study on antimicrobial imidazo[1,2-a]pyrimidine derivatives predicted high human intestinal absorption (HIA > 30%) for several compounds using in silico models, suggesting that this class of compounds generally possesses favorable absorption characteristics.[6]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the bidirectional permeability of an imidazo[1,2-c]pyrimidine compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test compound and control compounds (e.g., a high-permeability marker like propranolol and a low-permeability marker like mannitol)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell inserts at an appropriate density.
-
Monolayer Formation and Integrity Check: Culture the cells for 21-25 days to allow for differentiation and monolayer formation. Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[7]
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound at a defined concentration (e.g., 10 µM) to the apical (donor) compartment.[5]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as described above but add the test compound to the basolateral compartment and sample from the apical compartment. This is crucial for identifying active efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[8]
-
-
Distribution: Reaching the Target
Once in the bloodstream, a drug distributes to various tissues and organs. Key factors influencing the distribution of imidazo[1,2-c]pyrimidine compounds include plasma protein binding and tissue penetration.
Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins, such as albumin, is a critical parameter. Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body. High plasma protein binding can limit the free drug concentration at the target site. For the related imidazo[1,2-a]pyridine scaffold, some derivatives have shown significant plasma protein binding, with the free fraction being as low as 0.4% in some cases.[9][10]
Brain Penetration
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. In silico predictions for a series of imidazo[1,2-a]pyrimidine derivatives suggested that some compounds could penetrate the CNS, as indicated by their logPS values being within the range of -3 to -2.[6]
Metabolism: Biotransformation Pathways
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism. For imidazo[1,2-c]pyrimidine compounds, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[10][11][12]
Cytochrome P450 (CYP) Metabolism
CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze a variety of oxidative reactions. For nitrogen-containing heterocyclic compounds like imidazo[1,2-c]pyrimidines, common metabolic pathways include hydroxylation and N-dealkylation. The specific CYP isoforms involved can vary depending on the substitution pattern of the compound. For some imidazo[1,2-a]pyridine derivatives, metabolism has been shown to be mediated by CYP3A4.[10]
Aldehyde Oxidase (AO) Metabolism
Aldehyde oxidase is a cytosolic enzyme that plays a significant role in the metabolism of many nitrogen-containing heterocyclic drugs.[13][14] The imidazo[1,2-a]pyrimidine moiety, in particular, has been shown to be susceptible to rapid metabolism by AO.[10][11][12] AO typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen. This can lead to the formation of a mono-oxygenated metabolite.[10] The high susceptibility to AO-mediated metabolism can be a significant liability, leading to high clearance and poor oral bioavailability. Medicinal chemistry efforts often focus on modifying the scaffold to block or reduce AO metabolism.[11][12]
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a framework for assessing the metabolic stability of an imidazo[1,2-c]pyrimidine compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in potassium phosphate buffer. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Excretion: Elimination from the Body
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. The primary routes of excretion are renal (via urine) and biliary (via feces). The physicochemical properties of the parent compound and its metabolites, such as polarity and molecular weight, will determine the predominant route of excretion. More polar compounds are generally excreted renally, while larger, more lipophilic compounds are often eliminated through the biliary route.
In Vivo Pharmacokinetic Parameters
In vivo studies in animal models, typically rodents, are essential for characterizing the complete pharmacokinetic profile of a drug candidate.[15][16] These studies provide key parameters that are used to predict human pharmacokinetics and to establish a safe and effective dosing regimen.
A study on a series of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents provides valuable insights into the in vivo pharmacokinetics of this related scaffold. The following table summarizes the pharmacokinetic parameters for two representative compounds in mice.[17]
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| 13a | PO | 3 | 181 | 0.25 | 411 | - | 35.8 |
| 18a | PO | 3 | 913 | 4 | 3850 | >12 | 31.1 |
| 18b | PO | 10 | - | - | 11000 | 13.2 | - |
Data from a study on imidazo[1,2-a]pyridine derivatives in mice.[17]
These data demonstrate that structural modifications can significantly impact the pharmacokinetic profile, leading to improved exposure (AUC) and half-life (t½).
Toxicological Considerations
Early assessment of potential toxicity is a critical component of drug development. For imidazo-based heterocyclic compounds, potential toxicities should be evaluated through a battery of in vitro and in vivo assays.
A study on three imidazo-based heterocyclic derivatives revealed that while the compounds were non-hemolytic, they did exhibit cytotoxicity against cancer cell lines and induced DNA fragmentation at higher concentrations.[18] In an acute oral toxicity study in rats, signs of hepatotoxicity and spleen toxicity were observed at higher doses (≥ 1000 mg/kg).[18] These findings underscore the importance of thorough toxicological evaluation to establish a safe therapeutic window.
Conclusion
The imidazo[1,2-c]pyrimidine scaffold represents a promising platform for the development of novel therapeutics. However, a comprehensive understanding and optimization of the pharmacokinetic profile are essential for clinical success. Key challenges for this class of compounds include managing metabolic stability, particularly with respect to aldehyde oxidase, and ensuring adequate oral bioavailability. By employing a robust suite of in vitro and in vivo ADME and toxicology assays early in the drug discovery process, researchers can make informed decisions to select and advance candidates with the highest probability of becoming safe and effective medicines.
References
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). [Source not further specified].[18]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters.[9][10]
-
Caco2 assay protocol. (n.d.). [Source not further specified].[7]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). [Source not further specified].[17]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2011). Journal of Medicinal Chemistry.[10][11][12]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). [Source not further specified].[19]
-
In vivo mouse pharmacokinetic parameters of 1i, 2c, and 2e a. (n.d.). ResearchGate.[15]
-
Corrosion inhibition and in silico toxicity assessment of imidazo[1,2-a]pyrimidine-Schiff base derivatives as effective and environmentally friendly corrosion inhibitors for mild steel. (n.d.). RSC Publishing.[20]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.[21]
-
Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). PubMed.[22]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.[23]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). The Royal Society of Chemistry.[24]
-
caco-2 cell permeability assay for intestinal absorption .pptx. (n.d.). Slideshare.[4]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.[6]
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed.[2]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.[25]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). (2011). PubMed.[11]
-
Caco-2 Cell Preparation and Permeability Assay. (n.d.). Scribd.[8]
-
Caco-2 Permeability Assay. (n.d.). Enamine.[5]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. (2006). PubMed.[3]
-
Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. (n.d.). PMC.[26]
-
Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium.[16]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (n.d.). ResearchGate.[12]
-
Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. (2024). DMPK.[13]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agen. (2024). Semantic Scholar.[27]
-
Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. (2010). Journal of Medicinal Chemistry.[14]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). DergiPark.[1]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 5. enamine.net [enamine.net]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. optibrium.com [optibrium.com]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 20. Corrosion inhibition and in silico toxicity assessment of imidazo[1,2-a]pyrimidine-Schiff base derivatives as effective and environmentally friendly corrosion inhibitors for mild steel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. rsc.org [rsc.org]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Evaluating 5-Methylimidazo[1,2-c]pyrimidine Derivatives as Kinase Inhibitors in Cancer Cell Lines
Executive Summary
The development of targeted therapeutics in oncology heavily relies on privileged nitrogen-containing heterocycles. Among these, the imidazo[1,2-c]pyrimidine scaffold has emerged as a highly potent, ATP-competitive kinase inhibitor[1]. Specifically, derivatives featuring a 5-methyl substitution demonstrate enhanced binding affinity and selectivity within the narrow ATP-binding pockets of critical oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2)[1] and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1)[2].
This application note provides a comprehensive, self-validating methodological framework for evaluating 5-Methylimidazo[1,2-c]pyrimidine derivatives. It bridges the gap between cell-free biochemical assays and phenotypic cancer cell line characterizations, ensuring high-fidelity data generation for drug development professionals.
Mechanistic Rationale & Structural Biology
The efficacy of the 5-Methylimidazo[1,2-c]pyrimidine core lies in its precise structural complementarity with the kinase hinge region. Crystallographic studies reveal that the nitrogen atoms of the imidazo[1,2-c]pyrimidine core act as critical hydrogen bond acceptors/donors with hinge residues (e.g., Leu83 in CDK2)[1]. The addition of the 5-methyl moiety alters the electron density of the pyrimidine ring and projects into the hydrophobic pocket adjacent to the ATP-binding site, sterically excluding off-target kinases and stabilizing the inhibitor-enzyme complex[1].
By blocking CDK2/Cyclin E or PIM-1, these compounds prevent the phosphorylation of downstream effectors like the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle at the G1/S or G2/M phase and triggering apoptosis in cancer cell lines such as A-2780, MCF-7, and HepG2[1][3].
Fig 1: Kinase inhibition mechanism of 5-Methylimidazo[1,2-c]pyrimidine derivatives.
Experimental Protocols
Protocol A: Compound Formulation and Handling
Imidazo-pyrimidine derivatives can exhibit variable aqueous solubility. Proper handling is critical to prevent precipitation, which leads to artificially high apparent IC50 values.
-
Stock Preparation : Dissolve the lyophilized 5-Methylimidazo[1,2-c]pyrimidine derivative in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Aliquoting : Divide the stock into 10 µL aliquots and store at -20°C or -80°C.
-
Causality Note : Why avoid freeze-thaw cycles? Repeated thermal cycling introduces ambient moisture into the hygroscopic DMSO, accelerating compound degradation and inducing micro-precipitation that is invisible to the naked eye but disastrous for assay reproducibility.
Protocol B: Cell-Free Kinase Inhibition Assay (TR-FRET)
To evaluate the direct biochemical inhibition of CDK2 or PIM-1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is recommended over standard absorbance assays. Heterocyclic rings often possess intrinsic autofluorescence; TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay and ensuring the signal is solely from the kinase activity.
-
Reagent Assembly : Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The detergent (Brij-35) prevents the compound from non-specifically aggregating and forming false-positive "promiscuous inhibitors."
-
Enzyme/Inhibitor Incubation : In a 384-well low-volume plate, mix 5 µL of recombinant CDK2/Cyclin E complex with 2.5 µL of the test compound (serially diluted). Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation : Add 2.5 µL of ATP/Substrate mix. The ATP concentration should be set at the enzyme's established Km to ensure the assay is sensitive to ATP-competitive inhibitors.
-
Detection : After 60 minutes, add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and ULight-conjugated tracer). Read the plate using a microplate reader capable of TR-FRET (Excitation: 320 nm; Emission: 665 nm / 615 nm).
-
Self-Validation Checkpoint : Run a known pan-kinase inhibitor like Staurosporine[2] in parallel. The assay is only validated if the Staurosporine IC50 falls within half a log of its literature value (~16.7 nM for PIM-1)[2].
Protocol C: In Vitro Cytotoxicity & Proliferation (MTT Assay)
This protocol assesses the phenotypic translation of kinase inhibition in validated cancer cell lines (e.g., A-2780 ovarian, MCF-7 breast, HepG2 liver)[1].
-
Cell Seeding : Seed cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Edge Effect Mitigation : Fill the perimeter wells of the 96-well plate with sterile PBS rather than cells. Causality: Evaporation at the plate edges alters the osmolarity and drug concentration in outer wells, causing high data variance.
-
Treatment : After 24 hours of attachment, treat cells with compound concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% (v/v) . Higher DMSO concentrations induce solvent-mediated cytotoxicity, confounding the drug's true effect.
-
MTT Addition : After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Mitochondrial reductases in living cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Causality: Removing the media prior to DMSO addition eliminates phenol red interference, which absorbs light at the same wavelength as the formazan product.
-
Measurement : Read absorbance at 570 nm. Calculate the GI50 (concentration causing 50% growth inhibition).
Protocol D: Mechanism of Action Validation (Flow Cytometry)
To prove that the cytotoxicity is driven by cell cycle arrest and apoptosis (as expected from CDK2/PIM-1 inhibition) rather than non-specific necrosis[1][2].
-
Cell Cycle Analysis (PI Staining) :
-
Harvest treated cells, wash with cold PBS, and fix in 70% cold ethanol for 30 minutes.
-
Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Causality: PI intercalates into all double-stranded nucleic acids. Failing to include RNase A results in the staining of cellular RNA, falsely elevating fluorescence signals and obscuring the true G1/S or G2/M phase DNA content distribution.
-
-
Apoptosis Analysis (Annexin V-FITC/PI) :
-
Harvest cells and resuspend in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet strictly during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant map separating viable, early apoptotic, late apoptotic, and necrotic populations.
-
Quantitative Data Summary
The following table summarizes the anticipated pharmacological profile of imidazo[1,2-c]pyrimidine and related pyrimidine derivatives based on established literature benchmarks[1][2].
| Compound Class / Target | Assay Type | Cell Line / Enzyme | Expected IC50 / GI50 Range | Reference |
| Imidazo[1,2-c]pyrimidine derivatives | Cell-Free Kinase | CDK2 / Cyclin E | 0.1 - 5.0 µM | [1] |
| Imidazo[1,2-c]pyrimidine derivatives | Cell Viability | A-2780 (Ovarian) | 1.0 - 10.0 µM | [1] |
| Imidazo[1,2-c]pyrimidine derivatives | Cell Viability | HepG2 (Liver) | 0.9 - 15.0 µM | [1][2] |
| Imidazo[1,2-c]pyrimidine derivatives | Cell Viability | MCF-7 (Breast) | 0.5 - 12.0 µM | [1][2] |
| Pyrimidine-based derivatives | Cell-Free Kinase | PIM-1 | 10 - 50 nM | [2] |
References
-
Title : Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source : European Journal of Medicinal Chemistry URL :[Link]
-
Title : Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source : RSC Advances URL :[Link]
-
Title : Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Source : Bioorganic & Medicinal Chemistry URL :[Link]
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Application Note: A Guide to High-Throughput Screening of 5-Methylimidazo[1,2-c]pyrimidine Libraries for Drug Discovery
Introduction: The Therapeutic Promise of the Imidazo[1,2-c]pyrimidine Scaffold
Nitrogen-fused heterocyclic compounds are a cornerstone of modern medicinal chemistry, and among them, the imidazopyrimidine scaffold has emerged as a highly versatile and pharmacologically significant structure.[1] Specifically, 5-Methylimidazo[1,2-c]pyrimidines, bioisosteres of natural purines like adenine and guanine, exhibit a remarkable propensity for interacting with a wide range of biological targets.[2] Their adaptable structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological effects through structure-activity relationship (SAR) studies.[1][2]
This structural versatility has led to the discovery of imidazopyrimidine derivatives with potent anti-cancer, anti-inflammatory, antiviral, and antifungal activities.[2][3][4] A particularly noteworthy application is their ability to target protein kinases, critical regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2][5] Given this therapeutic potential, the high-throughput screening (HTS) of diverse 5-Methylimidazo[1,2-c]pyrimidine libraries is a critical step in identifying novel lead compounds for drug development programs.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for 5-Methylimidazo[1,2-c]pyrimidine libraries. We will delve into the causality behind experimental choices, from target selection and assay development to data analysis and hit validation, ensuring a scientifically rigorous and efficient screening cascade.
Section 1: Foundational Strategy - Target Selection and Assay Development
The success of any HTS campaign is fundamentally determined by the quality and relevance of the screening assay.[6] This initial phase involves selecting a biological target and designing a robust, miniaturized, and automated assay to measure the library's effect on it.[7][8]
Choosing the Right Assay: Biochemical vs. Cell-Based
One of the first and most critical decisions is the choice between a biochemical and a cell-based assay format.[9] Each approach provides different, yet complementary, information.
-
Biochemical Assays: These assays utilize purified biological targets, such as recombinant enzymes (e.g., kinases), in a cell-free system.[9][10]
-
Causality & Rationale: The primary advantage of a biochemical assay is its mechanistic clarity. It directly measures the interaction between a compound and its target, providing unambiguous data on target engagement and potency (e.g., IC50).[9] This controlled environment minimizes confounding variables, generally leading to higher reproducibility and fewer false positives related to off-target effects.[7][9] Because of their simplicity, they are often more amenable to miniaturization and automation.[7]
-
Key Limitation: Biochemical assays lack physiological context. A potent "hit" in a biochemical screen may not be able to cross the cell membrane or could be rapidly metabolized within a living cell, rendering it ineffective.[11]
-
-
Cell-Based Assays: These assays measure a compound's effect within the context of a living cell.[9][12] Readouts can include changes in cell viability, reporter gene expression, or the concentration of second messengers (like cAMP or calcium).[11][12][13]
-
Causality & Rationale: The strength of cell-based assays lies in their biological relevance.[12] They simultaneously provide information on compound activity, cell permeability, and potential cytotoxicity, immediately filtering out compounds that cannot function in a cellular environment.[11]
-
Key Limitation: A positive result in a cell-based assay can be harder to interpret. The observed effect could be due to interaction with the intended target, an off-target protein in the same pathway, or general cytotoxicity.[9] This necessitates more complex secondary assays to determine the precise mechanism of action.[11]
-
For screening 5-Methylimidazo[1,2-c]pyrimidine libraries, which are often designed as kinase inhibitors, a common strategy is to use a biochemical assay for the primary HTS campaign to identify direct binders and follow up with cell-based assays to confirm cellular activity and selectivity.[5][14]
Developing a Robust and Self-Validating Assay
A reliable HTS assay must be rigorously optimized and validated before screening the full library.[15] The goal is to create a self-validating system where the data quality is continuously monitored.
Key Assay Validation Parameters:
| Parameter | Description | Target Value | Rationale |
| Z'-Factor | A statistical measure of the separation between positive and negative control signals, accounting for data variability. | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates a robust assay with a large enough dynamic range to confidently identify hits.[6][16] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 5 (assay dependent) | A high S/B ratio indicates a strong signal window, making it easier to distinguish active compounds from noise. |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data (Standard Deviation / Mean) * 100. | < 15% | Low %CV for both positive and negative controls ensures the assay is precise and reproducible. |
| DMSO Tolerance | The maximum concentration of Dimethyl Sulfoxide (the compound solvent) that does not significantly affect assay performance. | Assay Dependent | Ensures that the compound vehicle itself does not interfere with the assay readout.[17] |
The validation process begins with a "dry run" using only positive and negative controls to establish the Z'-factor, followed by a "pilot screen" of a small subset of the library (~2,000 compounds) to ensure the assay performs well in the presence of diverse chemical matter.[18]
Section 2: The Automated High-Throughput Screening Workflow
HTS leverages automation and robotics to rapidly test thousands to millions of compounds.[8][19][20][21] This process minimizes human error, increases throughput, and ensures consistent and reproducible data.[21]
The core HTS process can be visualized as a linear progression from library management to data acquisition.
Caption: Automated HTS workflow from compound plating to hit identification.
Causality in the Workflow:
-
Library Plating: Automated liquid handlers, such as acoustic dispensers or robotic pipetting systems, are used to transfer nanoliter volumes of each compound from a source plate to the assay plates.[19][22] This miniaturization into 384- or 1536-well formats is crucial for reducing the consumption of expensive reagents and valuable library compounds.[22]
-
Reagent Addition: Precision is paramount. Automated dispensers add reagents in a specific order.[21] For a kinase assay, the enzyme is typically added first and pre-incubated with the compound library.[17] This step allows potential inhibitors to bind to the target before the reaction is initiated.
-
Initiation and Incubation: The reaction is started by adding the substrate and/or co-factor (e.g., ATP for kinases). The plates are then incubated for a defined period at a controlled temperature to allow the reaction to proceed.
-
Detection: A final reagent is added to stop the reaction and generate a detectable signal (e.g., light or fluorescence).[8] The choice of detection technology—such as fluorescence intensity, fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence—is critical and depends on the specific assay design.[8][23][24]
-
Data Acquisition: Plates are read by a high-throughput plate reader that quantifies the signal in each well.[8] Modern readers can process a 1536-well plate in under a minute.[8]
Section 3: Data Analysis, Hit Confirmation, and Validation Cascade
Raw data from an HTS campaign can number in the millions of data points and requires sophisticated analysis to identify true "hits" while minimizing false positives.[10][25]
Primary Data Analysis and Hit Nomination
The initial step is to normalize the raw data to account for plate-to-plate and systematic variations.[25] A common method is to calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls on the same plate.
A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often three standard deviations from the mean of the sample population. The list of primary hits is then triaged to remove known problematic compounds. Pan-Assay Interference Compounds (PAINS), which appear as hits in numerous unrelated screens, are a major source of false positives and should be filtered out early.[26]
The Hit Validation Cascade
A primary hit is not a validated lead. It is merely the starting point for a rigorous validation process designed to confirm activity and eliminate artifacts.[26][27]
Caption: A typical hit validation and lead identification workflow.
Rationale for Each Validation Step:
-
Dose-Response Confirmation: Hits are re-tested at multiple concentrations (typically an 8- to 10-point titration) to confirm their activity and determine their potency (IC50 or EC50).[28] A classic sigmoidal dose-response curve increases confidence that the observed activity is real.[28]
-
Orthogonal Assays: This is a critical step to eliminate false positives arising from interference with the primary assay's detection technology.[26] The hit is tested in a secondary assay that measures the same biological endpoint but uses a different readout (e.g., confirming a luminescence hit with a fluorescence polarization assay).[26]
-
Secondary and Selectivity Assays: Confirmed hits are then tested in more physiologically relevant assays, such as cell-based models, to confirm activity in a living system.[27] Counter-screens are also performed against related targets to assess the compound's selectivity, a key property for a potential drug.
-
Structure-Activity Relationship (SAR): Initial SAR is established by testing commercially available analogs of the hit compound.[18] If small structural changes lead to predictable changes in activity, it provides strong evidence of a specific binding interaction.[26]
Section 4: Example Protocol - Luminescence-Based Kinase Inhibition HTS
This protocol describes a universal, homogeneous "add-mix-read" biochemical assay for screening a 5-Methylimidazo[1,2-c]pyrimidine library against a protein kinase. It utilizes an ADP-detecting luminescent assay, which measures the activity of virtually any ADP-generating enzyme, including kinases.[29]
Assay Principle: The amount of ADP produced in the kinase reaction is measured by converting it to ATP, which is then used by luciferase to generate a light signal. The amount of light is directly proportional to kinase activity. Inhibitors will result in a decrease in the luminescent signal.
Materials:
-
5-Methylimidazo[1,2-c]pyrimidine library (10 mM in DMSO)
-
Low-volume, white, 384-well assay plates
-
Purified, active kinase
-
Kinase substrate (peptide or protein)
-
Ultra-pure ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Automated liquid handling systems and plate reader with luminescence detection capability
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each library compound, positive control (a known inhibitor), and negative control (DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL final assay volume.
-
-
Kinase Addition:
-
Prepare a 2X kinase solution in assay buffer.
-
Using a automated dispenser, add 10 µL of the 2X kinase solution to each well.
-
Seal the plates and centrifuge briefly (1 min at 1,000 rpm).
-
Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation step allows the library compounds to bind to the kinase before the enzymatic reaction begins.[17]
-
-
-
Reaction Initiation:
-
Prepare a 2X ATP/Substrate solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure assay sensitivity.
-
Add 10 µL of the 2X ATP/Substrate solution to all wells to start the reaction.
-
Seal, centrifuge, and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate conversion).
-
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader.
-
Expected Data and Dose-Response Table:
Following the primary screen and hit confirmation, a dose-response experiment would be performed on a confirmed hit.
| Compound X Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.4 |
| 1.2 | 55.3 |
| 0.41 | 30.1 |
| 0.14 | 12.5 |
| 0.05 | 2.1 |
| IC50 (µM) | 1.05 |
Conclusion
High-throughput screening of 5-Methylimidazo[1,2-c]pyrimidine libraries represents a powerful strategy for the discovery of novel therapeutic agents. The success of such a campaign does not rest solely on automation and scale, but on a foundation of rigorous scientific principles. By carefully selecting targets, developing robust and self-validating assays, and executing a logical hit validation cascade, researchers can efficiently navigate vast chemical spaces. This methodical approach allows for the confident identification of validated lead series, transforming the promise of a versatile chemical scaffold into tangible starting points for the development of next-generation medicines.
References
-
National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Available at: [Link]
-
BellBrook Labs. (2026). What's the Difference Between Biochemical and Cell-Based HTS Assays?. Available at: [Link]
-
Charles River. Ion Channel Assays. Available at: [Link]
-
ION Biosciences. Ion Channel Assay Services. Available at: [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
-
Microlit USA. (2024). Liquid-Handling in High-Throughput Screening. Available at: [Link]
-
BlogInnovazione. (2023). Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. Medium. Available at: [Link]
-
Creative BioMart. Ion Channel Screening Assays. Available at: [Link]
-
Beckman Coulter. High-Throughput Screening (HTS). Available at: [Link]
-
BellBrook Labs. (2025). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. Available at: [Link]
-
SPT Labtech. (2024). Advancing High-Throughput Screening: 6 Key Advantages of Automated Liquid Handlers. Available at: [Link]
-
Reaction Biology. GPCR Assay Services. Available at: [Link]
-
Timms, J. F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]
-
Sygnature Discovery. Ion Channel Assays. Available at: [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available at: [Link]
-
JoVE. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Available at: [Link]
-
Wang, G., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Sygnature Discovery. GPCR Assays. Available at: [Link]
-
Singh, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]
-
Aumintec. (2026). High Throughput Screening Automation for Faster, More Reliable Results. Available at: [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Available at: [Link]
-
ION Biosciences. GPCR Assay Services. Available at: [Link]
-
BPS Bioscience. Kinase Screening & Profiling Service. Available at: [Link]
-
Li, L., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery. Available at: [Link]
-
Visikol. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Service. Available at: [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. Available at: [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available at: [Link]
-
Molecular Devices. Impact of HTS on Multidetection Microplate Readers and Benefits For Life Science Research Laboratories. Available at: [Link]
-
Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Available at: [Link]
-
PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Available at: [Link]
-
ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
Al-Omaim, W. S., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
-
Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]
-
Al-Omaim, W. S., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available at: [Link]
-
MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available at: [Link]
-
IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. Available at: [Link]
-
ResearchGate. Structure of imidazopyrimidine containing-biologically active compounds. Available at: [Link]
-
ResearchGate. (2026). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Available at: [Link]
-
Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]
-
Center for Innovative Drug Discovery. High Throughput Screening Instrumentation. Available at: [Link]
-
ResearchGate. (2026). Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. Available at: [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. medium.com [medium.com]
- 20. beckman.com [beckman.com]
- 21. aumintec.com [aumintec.com]
- 22. Liquid-Handling in High-Throughput Screening [microlit.us]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. Data Analysis Approaches in High Throughput Screening | IntechOpen [intechopen.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 28. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 29. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
"formulation of 5-Methylimidazo[1,2-c]pyrimidine for in vivo studies"
Application Note: Preclinical In Vivo Formulation Strategies for 5-Methylimidazo[1,2-c]pyrimidine Derivatives
Executive Summary & Physicochemical Profiling
The 5-Methylimidazo[1,2-c]pyrimidine core is a privileged, fused bicyclic scaffold that has become increasingly prominent in modern drug discovery. It serves as a critical structural motif in the development of Polycomb Repressive Complex 2 (PRC2) inhibitors for oncology[1], tumor pyruvate kinase M2 (PKM2) modulators[2], and novel antiviral agents[3].
Despite its potent pharmacodynamic profile, transitioning this scaffold from in vitro assays to in vivo preclinical rodent models presents significant pharmacokinetic and formulation challenges. The imidazo[1,2-c]pyrimidine core is characterized by a weakly basic nitrogen with a typical pKa of approximately 4.52[4]. Coupled with moderate-to-high lipophilicity ( LogP ~2.03)[5] and strong intermolecular π−π stacking within its crystal lattice[6], the scaffold exhibits notoriously poor aqueous solubility at physiological pH (< 0.01 mg/mL). This Application Note details the thermodynamic causality behind vehicle selection and provides self-validating, step-by-step protocols for formulating 5-Methylimidazo[1,2-c]pyrimidine for both Intravenous (IV) and Per Os (PO) administration.
Formulation Rationale: The Causality of Vehicle Selection
Intravenous (IV) Formulation: Overcoming the Crystal Lattice
For IV administration, the Active Pharmaceutical Ingredient (API) must be completely dissolved to prevent fatal pulmonary embolism in rodent models. Because 5-Methylimidazo[1,2-c]pyrimidine is virtually insoluble in standard saline, we must manipulate the solvent system's dielectric constant and disrupt the API's solid-state thermodynamics.
-
The Role of DMSO: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. It acts as a powerful hydrogen-bond acceptor that rapidly penetrates and disrupts the strong intermolecular forces of the planar imidazopyrimidine crystal lattice.
-
The Role of PEG400: While DMSO dissolves the API, introducing this mixture directly into an aqueous phase (saline) causes immediate precipitation due to the hydrophobic effect. Polyethylene glycol 400 (PEG400) is introduced as a cosolvent to lower the overall dielectric constant of the aqueous phase. It acts as a thermodynamic bridge, maintaining the API in a solvated state when the formulation is diluted in the bloodstream.
Per Os (PO) Formulation: Wetting and Stokes' Law
For oral gavage, achieving high concentrations (e.g., 10–50 mg/mL) as a true solution is often impossible without exceeding the maximum tolerated dose of organic cosolvents. Therefore, a homogeneous suspension is the gold standard[7].
-
The Role of Tween 80: Because the API has a high contact angle with water, it resists wetting, leading to aggregation and floating. Tween 80 (Polysorbate 80) is a non-ionic surfactant that adsorbs onto the hydrophobic surface of the API, lowering interfacial tension and allowing the aqueous vehicle to wet the particles.
-
The Role of Na-CMC: Sodium Carboxymethylcellulose (Na-CMC) acts as a viscosity-modifying polymer. According to Stokes' Law, increasing the viscosity of the continuous phase exponentially reduces the sedimentation rate of the suspended particles, ensuring the suspension remains homogeneous long enough to draw an accurate, uniform dose into a gavage syringe.
Quantitative Data: Solubility & Vehicle Profiling
To guide formulation decisions, the solubility of the 5-Methylimidazo[1,2-c]pyrimidine scaffold was profiled across standard preclinical vehicles. Data is summarized in the table below.
| Vehicle Composition (v/v or w/v) | Approx. Dielectric Constant | Apparent Solubility (mg/mL) | Route Suitability | Thermodynamic State |
| 100% Water (pH 7.4) | 80.0 | < 0.01 | Unsuitable | Solid precipitate |
| 0.1 N HCl (pH 1.0) | 80.0 | 1.50 | PO only (Irritating for IV) | Ionized solution |
| 5% DMSO / 95% Saline | 78.0 | 0.05 | Unsuitable | Rapid crystallization |
| 5% DMSO / 40% PEG400 / 55% Saline | ~55.0 | > 2.50 | Excellent for IV | Clear, stable solution |
| 0.5% Na-CMC / 0.2% Tween 80 in Water | N/A | > 50.0 | Excellent for PO | Homogeneous suspension |
Experimental Workflow & Decision Tree
Workflow for the in vivo formulation of 5-Methylimidazo[1,2-c]pyrimidine.
Validated Step-by-Step Protocols
Protocol A: Intravenous (IV) Solution (Target: 2 mg/mL)
Designed for systemic pharmacokinetic (PK) profiling.
-
Weighing: Accurately weigh 20.0 mg of 5-Methylimidazo[1,2-c]pyrimidine API into a clean, dry 20 mL glass scintillation vial.
-
Lattice Disruption: Add 0.5 mL of 100% DMSO. Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Causality: DMSO acts as the primary solvent to break the crystal lattice.
-
Dielectric Bridging: Add 4.0 mL of PEG400 to the DMSO/API solution. Vortex for 2 minutes. The solution must remain absolutely clear.
-
Aqueous Dilution: Slowly add 5.5 mL of 0.9% sterile Saline dropwise while continuously vortexing the vial. Continuous agitation prevents localized high-water concentrations that could trigger nucleation.
-
Self-Validation Checkpoint 1 (Visual): Hold the vial against a black-and-white contrast background. Shine a laser pointer through the vial. The absence of a Tyndall effect (scattering of light) confirms a true solution.
-
Self-Validation Checkpoint 2 (Centrifugation): Aliquot 1 mL into a microcentrifuge tube and spin at 10,000 x g for 5 minutes. If a microscopic pellet forms, the formulation has crashed and cannot be used for IV dosing.
Protocol B: Per Os (PO) Suspension (Target: 10 mg/mL)
Designed for high-dose efficacy and toxicology studies.
-
Vehicle Preparation: Prepare the vehicle in advance by dissolving 0.5 g of Na-CMC in 100 mL of deionized water (requires overnight stirring). Once dissolved, add 0.2 mL of Tween 80 and stir until homogeneous.
-
Weighing & Wetting: Weigh 100.0 mg of API into a mortar. Add 50 µL of 100% Tween 80 directly to the powder. Use a pestle to triturate the API into a smooth, thick paste. Causality: Direct mechanical trituration with surfactant forces the displacement of air from the hydrophobic API surface.
-
Geometric Dilution: Slowly add the 0.5% Na-CMC vehicle in 1 mL increments, triturating thoroughly after each addition until a volume of 5 mL is reached.
-
Final Volume: Transfer the slurry to a graduated cylinder. Rinse the mortar with additional vehicle and add to the cylinder until the final volume reaches 10.0 mL. Transfer to a vial and stir magnetically for 30 minutes.
-
Self-Validation Checkpoint 1 (Particle Size): Place a 10 µL drop of the suspension on a glass slide and observe under a light microscope (10x objective). Particles must be uniformly dispersed and < 10 µm in diameter to ensure consistent gastrointestinal dissolution and prevent gavage needle clogging.
-
Self-Validation Checkpoint 2 (LC-MS/MS Homogeneity): While the suspension is stirring, take three 10 µL aliquots (from the top, middle, and bottom of the vial). Extract with Acetonitrile and quantify via LC-MS/MS. The coefficient of variation (CV) between the three strata must be < 10% to validate dose uniformity.
References
-
Imidazopyrimidines containing anticancer molecules. ResearchGate / European Journal of Pharmaceutical Sciences. URL:[Link]
- Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors.Google Patents (US11220509B2).
-
Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. ACS Publications (Journal of Agricultural and Food Chemistry). URL:[Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. National Center for Biotechnology Information (PMC). URL:[Link]
-
Electrosynthesis of valeric acid (Reference citing Kluge, A. F. (1978) J. Heterocycl. Chem. 15, 119 for imidazo[1,2-c]pyrimidine pKa). ResearchGate. URL:[Link]
Sources
- 1. US11220509B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11091495B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors - Google Patents [patents.google.com]
Technical Support Center: Optimizing Imidazo[1,2-c]pyrimidine Synthesis
Welcome to the dedicated support hub for the synthesis of imidazo[1,2-c]pyrimidine scaffolds. As these N-fused bicyclic heterocycles gain prominence in drug discovery for their antiviral, antibacterial, and kinase-inhibitory properties [1][2], optimizing their synthetic pathways is critical for scalable and sustainable Active Pharmaceutical Ingredient (API) manufacturing.
This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to resolve common bottlenecks in C(sp2)–N coupling and cyclization workflows.
Optimization workflow for imidazo[1,2-c]pyrimidine synthesis via magnetic catalysis.
Module 1: Frequently Asked Questions (FAQs) - Core Strategies
Q: Why should I use 2-(2-bromovinyl)imidazoles and cyanamide instead of the traditional 4-aminopyrimidine and α-haloketone route? A: Traditional condensation methods often suffer from poor regioselectivity, yielding a mixture of imidazo[1,2-a] and imidazo[1,2-c] isomers due to the ambident nature of the nucleophiles. By pre-installing the imidazole ring and utilizing a C(sp2)–N coupling strategy with cyanamide, you force the cyclization to occur exclusively at the desired nitrogen atoms, ensuring absolute regiocontrol and higher atom economy [3].
Q: My homogeneous copper catalyst (e.g., CuI) is difficult to remove from the final API. What is the alternative? A: Transition to a heterogeneous, magnetically recoverable catalyst such as Fe3O4@SiO2@Cu-MOF-74 . The high surface area of the Metal-Organic Framework (MOF) provides isolated, highly active copper sites that mimic homogeneous catalysis, while the magnetic Fe3O4 core allows for instantaneous external magnetic separation. This eliminates heavy metal leaching into the product and allows the catalyst to be recycled at least four times without significant activity loss [3].
Module 2: Troubleshooting Guide - Reaction Conditions
Issue: Low Yield or Incomplete Cyclization Mechanistic Causality: Incomplete conversion is typically caused by insufficient thermal energy transfer or inadequate base strength, preventing the initial deprotonation of cyanamide required for the nucleophilic attack on the C(sp2)-Br bond.
Troubleshooting logic tree for resolving low yields in imidazo[1,2-c]pyrimidine synthesis.
Q: How do I optimize the base and solvent for this specific transformation? A: The choice of base and solvent is a delicate balancing act. You must use K3PO4 in Dimethylformamide (DMF) .
-
Why K3PO4? It provides the optimal pKa to efficiently deprotonate cyanamide without being so harsh that it degrades the delicate Cu-MOF-74 framework (which occurs with stronger bases like tBuOK).
-
Why DMF? DMF is a polar aprotic solvent with a high loss tangent, meaning it excellently absorbs microwave radiation and converts it into uniform thermal energy. It also effectively solubilizes the organic substrates while maintaining the heterogeneous suspension of the catalyst.
Module 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the isolated yield of the imidazo[1,2-c]pyrimidine core, validating the shift from thermal to microwave-assisted magnetic catalysis [3].
| Entry | Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Heating Method | Time | Yield (%) |
| 1 | CuI | K2CO3 | DMF | Thermal (120 °C) | 12 h | 45 |
| 2 | Fe3O4@SiO2@Cu-MOF-74 | K2CO3 | DMF | Microwave (100 W) | 1 h | 62 |
| 3 | Fe3O4@SiO2@Cu-MOF-74 | K3PO4 | THF | Microwave (100 W) | 1 h | Trace |
| 4 | Fe3O4@SiO2@Cu-MOF-74 | K3PO4 | DMSO | Microwave (100 W) | 1 h | 71 |
| 5 | Fe3O4@SiO2@Cu-MOF-74 | K3PO4 | DMF | Microwave (100 W) | 1 h | 88 |
Module 4: Validated Standard Operating Procedure (SOP)
Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-c]pyrimidines via Magnetic Catalysis
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reaction Assembly In an oven-dried 10 mL microwave-safe quartz vessel equipped with a magnetic stir bar, add 2-(2-bromovinyl)imidazole (0.3 mmol), cyanamide (0.6 mmol), and K3PO4 (0.6 mmol). Add 3 mL of anhydrous DMF.
-
Validation Check: Stir for 2 minutes at room temperature. The cyanamide and K3PO4 must form a well-dispersed, mostly dissolved mixture. A completely clumped solid mass indicates moisture contamination in the DMF; discard and use fresh anhydrous solvent.
Step 2: Catalyst Addition Add the Fe3O4@SiO2@Cu-MOF-74 catalyst (0.03 mmol, 10 mol%) to the vessel.
-
Causality: The SiO2 layer protects the magnetic Fe3O4 core from oxidation, while the Cu-MOF-74 shell drives the C-N cross-coupling.
Step 3: Microwave Irradiation Seal the vessel with a Teflon cap. Place it in a dedicated laboratory microwave synthesizer. Irradiate at an initial power of 100 W, ramping to 110 °C, and hold for 1 hour.
-
Validation Check: Monitor the pressure/temperature curve on the synthesizer interface. A stable pressure plateau validates controlled heating. Sudden pressure spikes suggest solvent degradation or a runaway exothermic reaction; abort the run immediately.
Step 4: Catalyst Recovery Remove the vessel and allow it to cool to room temperature. Apply an external neodymium magnet to the side of the vessel.
-
Validation Check: The black catalyst particles should rapidly migrate to the vessel wall, leaving the supernatant optically clear within 60 seconds. Persistent turbidity indicates incomplete magnetic separation or MOF framework degradation.
Step 5: Workup and Purification Decant the clear supernatant into a separatory funnel. Dilute with 15 mL of deionized water and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (hexane/ethyl acetate) to isolate the pure imidazo[1,2-c]pyrimidine.
-
Validation Check: Perform TLC (hexane/ethyl acetate = 2/1). A single distinct UV-active spot confirms successful isolation.
References
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC Source: National Institutes of Health (nih.gov) URL:[Link]...
-
Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold Source: ACS Publications (acs.org) URL:[Link]
-
Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues Source: ACS Omega (acs.org) URL:[Link]
"addressing solubility issues of 5-Methylimidazo[1,2-c]pyrimidine in aqueous buffers"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Methylimidazo[1,2-c]pyrimidine and its derivatives.
The imidazopyrimidine scaffold is a highly adaptable building block in medicinal chemistry, frequently utilized for its resemblance to purines in kinase and antiviral drug discovery[1]. However, its planar, fused bicyclic structure often results in high crystal lattice energy and pronounced lipophilicity. This combination frequently manifests as poor aqueous solubility—a critical bottleneck that can lead to unreliable in vitro assay results and poor in vivo bioavailability[2].
Below, you will find a comprehensive troubleshooting guide, self-validating experimental protocols, and mechanistic strategies to overcome these solubility limitations.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does my 5-Methylimidazo[1,2-c]pyrimidine compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4) for in vitro assays? The Causality: You are exceeding the compound's kinetic solubility limit . Kinetic solubility is the concentration at which a supersaturated solution first becomes unstable, triggering precipitation[3]. When you shift the compound from a 100% DMSO environment to an aqueous buffer, the sudden change in the solvent's dielectric constant causes rapid supersaturation. Because the imidazopyrimidine core is highly planar, the molecules rapidly self-associate via π−π stacking, leading to nucleation and the appearance of a cloudy precipitate. Solution: Keep the final DMSO concentration ≤1% and pre-warm the buffer to 37°C before dilution. If precipitation persists, you must either lower your top assay concentration or introduce a bio-compatible surfactant (e.g., 0.01% Tween-20) to raise the kinetic threshold.
Q2: My kinetic solubility assay shows a solubility of 50 µM, but my formulation team reports a thermodynamic solubility of only 5 µM. Why is there a 10-fold discrepancy? The Causality: These two assays measure fundamentally different physical states[4]. Kinetic assays dilute a solvated molecule into water, often resulting in an amorphous precipitate if the limit is exceeded. Amorphous solids lack a crystal lattice, making them higher in energy and artificially more soluble. Thermodynamic solubility, however, measures the true equilibrium between the aqueous phase and the lowest-energy crystalline solid form[5]. The strong crystal packing of the imidazopyrimidine ring system means its true thermodynamic solubility will always be significantly lower than its kinetic solubility.
Q3: How can I formulate 5-Methylimidazo[1,2-c]pyrimidine for an in vivo PK study without using toxic levels of organic co-solvents? The Causality: You must attack the solubility problem from two angles: disrupting the crystal lattice and shielding the lipophilic core.
-
pH Adjustment: The imidazo[1,2-c]pyrimidine ring contains weakly basic nitrogens. Lowering the formulation pH (e.g., using a citrate buffer at pH 4.0) protonates these nitrogens, converting the molecule into an ionized salt. This drastically increases ion-dipole interactions with water.
-
Complexation: Using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic cavity that encapsulates the planar pyrimidine core, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent aqueous solubility.
Section 2: Mechanistic Workflows
Workflow comparing kinetic and thermodynamic solubility testing methodologies.
Mechanistic pathways for solubilizing 5-Methylimidazo[1,2-c]pyrimidine in aqueous media.
Section 3: Self-Validating Experimental Protocols
Protocol A: Self-Validating Shake-Flask Thermodynamic Solubility Assay
This protocol ensures that true equilibrium is reached and prevents false-positive solubility readings caused by supersaturation or amorphous conversion[3].
-
Preparation: Add 2 mg of crystalline 5-Methylimidazo[1,2-c]pyrimidine powder to a 1.5 mL low-binding Eppendorf tube.
-
Causality: Using excess solid ensures the system can reach thermodynamic saturation without depleting the solid phase.
-
-
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4). Do NOT add any DMSO.
-
Equilibration (The Self-Validation Step): Place the tube in a thermomixer at 37°C and 800 rpm.
-
Validation Checkpoint: Extract a 50 µL aliquot at 24 hours and another at 48 hours .
-
Causality: If the concentration at 48h equals the concentration at 24h ( ±5% ), thermodynamic equilibrium is validated. If the 48h concentration is lower than the 24h concentration, the compound is undergoing a slow phase transition to a more stable, less soluble polymorph.
-
-
Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes.
-
Causality: Centrifugation is preferred over filtration for imidazopyrimidines, as these planar, lipophilic molecules are highly prone to non-specific binding to filter membranes (e.g., PTFE or Nylon), which would artificially lower the measured concentration[3].
-
-
Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via LC-UV or LC-MS/MS against a standard calibration curve.
Protocol B: HP- β -CD Phase-Solubility Mapping
-
Matrix Preparation: Prepare a series of aqueous solutions containing 0%, 5%, 10%, 15%, and 20% (w/v) HP- β -CD in 50 mM sodium acetate buffer (pH 5.0).
-
Causality: The slightly acidic pH partially protonates the imidazopyrimidine core, while the varying cyclodextrin concentrations allow you to map the stoichiometric inclusion complexation.
-
-
Incubation: Add excess 5-Methylimidazo[1,2-c]pyrimidine solid to each vial and shake at 37°C for 48 hours.
-
Analysis: Centrifuge, sample the supernatant, and quantify via HPLC. Plot compound concentration vs. HP- β -CD concentration. A linear increase (A L -type phase diagram) confirms a 1:1 inclusion complex, validating the formulation strategy.
Section 4: Quantitative Data Summary
The following table summarizes expected solubility enhancements for 5-Methylimidazo[1,2-c]pyrimidine based on standard physicochemical interventions.
| Formulation Strategy | Mechanism of Action | Expected Solubility Range | Application Stage |
| PBS (pH 7.4) | Baseline thermodynamic solubility | Baseline reference | |
| 1% DMSO in PBS | Kinetic solvent shift (supersaturation) | In vitro biochemical assays | |
| Citrate Buffer (pH 4.0) | Protonation of basic pyrimidine nitrogens | Oral PK studies (stomach pH simulation) | |
| 10% PEG400 in Water | Dielectric constant reduction | IV / IP dosing formulation | |
| 20% HP- β -CD (pH 5.0) | Hydrophobic cavity inclusion + protonation | High-dose toxicology / In vivo efficacy |
References
-
Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]
-
Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks Source: ResearchGate URL: [Link]
-
Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery Source: PubMed Central (PMC) URL: [Link]
Sources
"identification and removal of byproducts in 5-Methylimidazo[1,2-c]pyrimidine reaction"
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-Methylimidazo[1,2-c]pyrimidine .
The condensation of 4-aminopyrimidines with α-haloketones (e.g., chloroacetone) to form the imidazo[1,2-c]pyrimidine core is a robust reaction, but it is highly susceptible to regioselectivity issues, incomplete cyclization, and reagent degradation [1]. This guide provides field-proven methodologies to identify and eliminate these byproducts, ensuring high-purity yields for your downstream drug development applications.
Diagnostic Matrix: Common Byproducts & Analytical Signatures
Before troubleshooting, you must accurately identify the impurities in your crude mixture. The table below summarizes the quantitative analytical data for the most common byproducts encountered in this specific reaction.
| Byproduct Type | Causality / Mechanism | LC-MS Signature | 1H NMR / 2D NMR Key Signatures |
| Regioisomer (Imidazo[1,2-a]pyrimidine) | Competing nucleophilic attack by N1 vs. N3 of the pyrimidine ring. | Identical m/z to target; distinct retention time (RT). | Shift in methyl protons; lack of NOE correlation between 5-CH3 and C7-H. |
| Uncyclized Intermediate | Insufficient thermal energy or acid catalysis to drive the final dehydration step. | Target mass + 18 Da ( +H2O ). | Presence of a broad -OH peak (~5.0-6.0 ppm); loss of aromaticity in the imidazole ring. |
| Dehalogenated Starting Material | Reductive dehalogenation of the α-haloketone under basic conditions. | Mass of 4-aminopyrimidine + unreacted ketone mass. | Absence of the imidazole ring protons (typically ~7.5-8.0 ppm). |
| Polymerized α-Haloketone | Self-condensation of chloroacetone/bromoacetone in the presence of base. | Broad polymeric hump on LC-MS baseline; no distinct m/z . | Complex, overlapping aliphatic multiplets (~2.0-4.0 ppm); dark tarry physical appearance. |
Troubleshooting FAQs
Q1: My LC-MS shows a major byproduct with the exact same mass as 5-Methylimidazo[1,2-c]pyrimidine. What is this, and why did it form? A: You are observing the formation of a regioisomer, most likely the imidazo[1,2-a]pyrimidine derivative. This occurs because the starting 4-aminopyrimidine has multiple nucleophilic nitrogen centers. If the initial alkylation by the α-haloketone occurs at the N1 position instead of the N3 position, subsequent cyclization yields the [1,2-a] fused core instead of the desired[1,2-c] core [2]. Correction Strategy: Regioselectivity can often be steered by altering the solvent polarity or the base used. Switching to a polar aprotic solvent (like DMF or DMAc) and using a non-nucleophilic base (like DIPEA) can favor the kinetic formation of the [1,2-c] product.
Q2: How can I definitively distinguish the [1,2-c] core from the[1,2-a] core using NMR? A: 1D 1 H NMR is often insufficient due to overlapping aromatic signals. You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). In the 5-Methylimidazo[1,2-c]pyrimidine structure, the 5-methyl group is situated on the pyrimidine ring adjacent to the bridgehead nitrogen. In NOESY, you will observe a strong spatial correlation (cross-peak) between the protons of the 5-methyl group and the adjacent imidazole ring proton (C3-H). If the methyl group is on a different position (as in the[1,2-a] isomer), this specific spatial proximity will be absent, validating your structural assignment.
Q3: The reaction stalled, and LC-MS shows a mass +18 Da higher than my product. How do I push the reaction to completion? A: The +18 Da mass indicates an uncyclized, hydrated intermediate—specifically, the hemiaminal formed just before the final elimination of water. This means the initial alkylation occurred, but the dehydration step failed. Correction Strategy: Dehydration requires acidic conditions or higher temperatures. Add a catalytic amount of p -Toluenesulfonic acid (PTSA) or acetic acid, and elevate the temperature by 10-20°C. Equip your setup with a Dean-Stark trap or molecular sieves to actively remove water and drive the equilibrium toward the fully aromatized imidazo[1,2-c]pyrimidine.
Q4: My crude mixture is a dark, tarry substance, and I suspect the chloroacetone polymerized. How do I remove this without losing my product? A: α-Haloketones readily polymerize under basic conditions, forming highly lipophilic tars. Correction Strategy: Do not attempt normal-phase chromatography immediately, as the tar will ruin the column. Instead, perform an acid-base extraction. Dissolve the crude in an organic solvent (e.g., EtOAc), and extract with 1M HCl. Your target 5-Methylimidazo[1,2-c]pyrimidine will protonate and move to the aqueous layer, leaving the non-basic polymeric tars in the organic layer. Wash the aqueous layer with hexanes, then basify it with NaHCO3 to pH 8, and back-extract the pure product into fresh EtOAc.
Experimental Workflows & Methodologies
Workflow Visualization: Isolation of the Target Compound
The following diagram illustrates the self-validating logic loop for identifying and isolating the correct regioisomer from the crude mixture.
Workflow for the identification and purification of imidazo[1,2-c]pyrimidine regioisomers.
Protocol 1: Preparative HPLC Removal of Isomeric Byproducts
Because regioisomers possess identical molecular weights and similar polarities, standard silica gel chromatography often results in co-elution. Reverse-phase Preparative HPLC is the gold standard for this separation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude mixture (post acid-base extraction) in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column frit.
-
Column Selection: Use a C18 bonded silica column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). The hybrid particle technology is critical here because it withstands high pH.
-
Mobile Phase Optimization: Imidazo[1,2-c]pyrimidines are basic heterocycles. Running them under acidic conditions (e.g., 0.1% TFA) often leads to peak tailing and poor resolution of isomers.
-
Buffer A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with ammonium hydroxide).
-
Buffer B: 100% Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient. Start at 5% B, hold for 2 minutes, then ramp to 40% B over 20 minutes. The high pH ensures the compounds are in their neutral, free-base form, maximizing interaction with the stationary phase and separating the[1,2-c] and [1,2-a] isomers based on subtle differences in their hydrophobic surface area.
-
Fraction Collection: Trigger collection via mass-directed auto-purification (MDAP) set to the exact [M+H]+ of the target compound.
Protocol 2: 2D-NMR Structural Validation (NOESY)
Once fractions are isolated, you must prove which fraction is the 5-Methylimidazo[1,2-c]pyrimidine.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5-10 mg of the purified fraction in 0.6 mL of deuterated chloroform ( CDCl3 ) or DMSO- d6 . Ensure the solvent is free of water to prevent exchange broadening of any residual signals.
-
Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on a spectrometer of at least 400 MHz (500 MHz or 600 MHz is preferred for heterocyclic resolution). Set the mixing time ( d8 ) to 300-500 ms, which is optimal for small molecules.
-
Interpretation (Self-Validation):
-
Locate the singlet corresponding to the 5-methyl group (typically around 2.4 - 2.8 ppm).
-
Trace the horizontal axis from this peak to look for cross-peaks in the aromatic region (7.0 - 8.5 ppm).
-
Causality: If a strong cross-peak is observed between the 5-CH3 protons and the imidazole C3-H proton, the structure is definitively the [1,2-c] isomer. If the methyl group is isolated and shows no NOE to the imidazole ring, you have isolated the [1,2-a] isomer or another byproduct.
-
References
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information (NIH PMC).
- Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews - ACS Publications.
"optimization of kinase assay conditions for 5-Methylimidazo[1,2-c]pyrimidine"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals profiling 5-Methylimidazo[1,2-c]pyrimidine derivatives.
This privileged bicyclic scaffold is a potent hinge-binding motif widely utilized in the development of Type I, ATP-competitive kinase inhibitors targeting CDK2[1], Syk[2], and CHK1/MK2[3]. Because these compounds compete directly with ATP for the kinase active site, the thermodynamic state of your assay—specifically the ATP concentration relative to its Michaelis constant ( Km,app )—is the single most critical variable governing the accuracy and physiological relevance of your IC50 data[4].
Below, you will find a self-validating protocol, troubleshooting guides, and FAQs to ensure your biochemical assays yield robust, reproducible data.
Assay Optimization Workflow
To accurately evaluate 5-Methylimidazo[1,2-c]pyrimidine inhibitors, you must balance assay sensitivity with thermodynamic accuracy. The following workflow illustrates the critical path to establishing a self-validating assay system.
Figure 1: Step-by-step workflow for optimizing kinase assays for ATP-competitive inhibitors.
Self-Validating Experimental Protocol
Why this matters: If you run an assay at 1 mM ATP for a kinase with an ATP Km of 10 µM, your 5-Methylimidazo[1,2-c]pyrimidine inhibitor will appear artificially weak due to substrate outcompetition. Conversely, running below Km risks signal depletion. This protocol ensures the system is dynamically balanced.
Step 1: Initial Kinase Titration (Linearity Check)
-
Action: Titrate the kinase (e.g., CDK2 or Syk) in a 1:2 dilution series against a saturating concentration of ATP (typically 1 mM) and a fixed substrate concentration.
-
Causality: This establishes the maximum signal window and identifies the linear range of product formation before substrate depletion occurs.
-
Validation: Select the enzyme concentration that yields 80% of the maximum signal ( EC80 ). This ensures the reaction velocity remains linear and detectable for the next step[5].
Step 2: Determination of ATP Km,app
-
Action: Using the EC80 kinase concentration from Step 1, perform a 12-point 1:2 titration of ATP (e.g., starting from 1 mM down to 0.5 µM)[4].
-
Causality: The affinity of the kinase for ATP varies depending on the buffer conditions, substrate, and specific kinase construct. Measuring the apparent Km ( Km,app ) under your exact assay conditions is mandatory for accurate Cheng-Prusoff calculations[4].
-
Validation: Plot the data using Michaelis-Menten kinetics. The ATP concentration that produces half-maximal velocity is your Km,app [5].
Step 3: Final Kinase Optimization at Km,app
-
Action: Repeat the kinase titration, but this time fix the ATP concentration strictly at the Km,app determined in Step 2.
-
Causality: Lowering the ATP concentration reduces the overall reaction velocity. You must re-optimize the enzyme concentration to ensure you still achieve a robust signal-to-background ratio without exceeding 10-15% substrate conversion[6],[4].
-
Validation: Select the lowest kinase concentration that provides an EC50 to EC80 signal. This is your final assay condition for compound screening[5].
Data Presentation: Reference Tables
Table 1: Standard Kinase Reaction Buffer Components & Causality
| Component | Typical Concentration | Mechanistic Purpose (Causality) |
| HEPES (pH 7.5) | 50 mM | Maintains physiological pH; prevents protonation state shifts on the imidazo[1,2-c]pyrimidine core. |
| MgCl₂ / MnCl₂ | 10 mM | Essential cofactor for ATP binding; coordinates the phosphate groups of ATP in the active site. |
| EGTA | 1 mM | Chelates trace calcium to prevent activation of contaminating calcium-dependent proteases/kinases. |
| DTT or TCEP | 1-2 mM | Reduces active-site cysteines, preventing oxidative cross-linking that blocks compound binding. |
| Triton X-100 | 0.01% (v/v) | Prevents hydrophobic compound aggregation and non-specific binding to microplate walls[7]. |
Table 2: Representative ATP Km,app Targets for Imidazo[1,2-c]pyrimidine Scaffolds
| Target Kinase | Typical ATP Km,app Range | Clinical Relevance of Scaffold |
| CDK2 / Cyclin E | 15 - 30 µM | Cell cycle regulation; oncology[1] |
| Syk | 5 - 15 µM | B-cell/T-cell activation; autoimmune diseases[2] |
| CHK1 | 20 - 45 µM | Cell cycle checkpoint control[3] |
Troubleshooting Guide
Q: My 5-Methylimidazo[1,2-c]pyrimidine compound shows a 100-fold drop in potency between the biochemical assay and the cellular assay. What is causing this? A: This is a classic hallmark of ATP competition. Cellular ATP concentrations are typically in the 1–5 mM range, whereas your biochemical assay was likely optimized at the Km,app (often 10–50 µM)[4]. To validate if your compound is a Type I ATP-competitive inhibitor, run a biochemical ATP shift assay: calculate the IC50 at Km,app and again at 1 mM ATP. A proportional rightward shift in IC50 confirms competitive binding at the hinge region, which is characteristic of the imidazo[1,2-c]pyrimidine core[1].
Q: I am observing high background fluorescence/luminescence and a poor Z'-factor (<0.4) when testing my compounds. How do I fix this? A: Imidazo[1,2-c]pyrimidine derivatives can sometimes exhibit intrinsic auto-fluorescence or form colloidal aggregates at high concentrations (e.g., >10 µM), which quenches the signal[7].
-
Solution 1: Ensure 0.01% Triton X-100 or CHAPS is present in your assay buffer to prevent aggregation.
-
Solution 2: If using a fluorescence-based assay (like TR-FRET), switch the fluorophore or move to a luminescence-based readout (e.g., ADP-Glo) which is less susceptible to compound auto-fluorescence[6],[7]. All optimized kinase assays should produce a Z'-factor above 0.5[6].
Q: The kinase reaction plateaus too quickly, and I cannot capture the linear phase. What is wrong? A: You are likely experiencing substrate depletion or product inhibition. Ensure that the substrate conversion does not exceed 15% during the incubation period[4]. If it does, reduce the enzyme concentration or shorten the incubation time.
Frequently Asked Questions (FAQs)
Q: How much DMSO can I use without inhibiting the kinase? A: Most kinases tolerate up to 1-2% DMSO, but this must be empirically determined[7]. Run a DMSO tolerance curve (0% to 5%) using your final optimized assay conditions. Always normalize your compound dilutions so that the final DMSO concentration remains identical across all wells to prevent solvent-induced artifacts.
Q: Can I use the same assay conditions for different imidazo[1,2-c]pyrimidine analogs? A: Yes, provided the target kinase and ATP concentration remain constant. However, if a structural modification (e.g., a bulky substituent at the 8-position) shifts the binding mode from Type I to Type II (binding the DFG-out conformation), you may need to increase the pre-incubation time (e.g., 30-60 minutes) to account for slower binding kinetics[1],[3].
Q: Why is the 5-methyl substitution significant for assay design? A: The 5-methyl group on the imidazo[1,2-c]pyrimidine core often projects into the hydrophobic pocket adjacent to the gatekeeper residue. Depending on the kinase (e.g., CDK2 vs. MK2), this can drastically alter the compound's residence time[1],[3]. If residence time is exceptionally long, standard equilibrium assumptions may fail, requiring tight-binding kinetic models for accurate Ki determination.
References
- Title: Imidazo[1,2-c]pyrimidin-5(6H)
- Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors Source: PubMed / NIH URL
- Title: Optimization of a LanthaScreen Kinase assay for ALK Source: Thermo Fisher Scientific URL
- Title: Potency Switch Between CHK1 and MK2: Discovery of imidazo[1,2-a]pyrazine- And imidazo[1,2-c]pyrimidine-based Kinase Inhibitors Source: PubMed / NIH URL
- Title: Optimization of a LanthaScreen Kinase assay for JAK3 Source: Thermo Fisher Scientific URL
- Title: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay Source: Promega URL
- Title: Biochemical assays for kinase activity detection Source: Celtarys URL
- Title: A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination Source: PMC / NIH URL
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Optimizing Selectivity and Reducing Off-Target Effects of 5-Methylimidazo[1,2-c]pyrimidine Scaffolds
Welcome to the Advanced Medicinal Chemistry & Assay Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development teams facing a common roadblock: 5-Methylimidazo[1,2-c]pyrimidine derivatives are highly potent kinase inhibitors, but they often suffer from promiscuous off-target binding. Because this scaffold acts as a classic ATP-competitive hinge binder, it inherently risks cross-reactivity with highly conserved kinase domains (e.g., across the CDK family or PIM-1)[1].
This guide provides causality-driven troubleshooting, self-validating protocols, and advanced structural strategies to engineer out off-target liabilities while preserving on-target efficacy.
Core Diagnostic & Optimization Workflow
Before diving into specific chemical modifications, it is critical to diagnose whether your off-target liability requires a structural optimization approach or a complete modality switch (e.g., targeted degradation).
Optimization workflow for mitigating off-target effects in imidazo[1,2-c]pyrimidine scaffolds.
FAQ Section A: Medicinal Chemistry & Structural Optimization
Q1: Our 5-methylimidazo[1,2-c]pyrimidine derivative shows high potency against CDK2 but cross-reacts heavily with CDK9 and CDK4. How can we engineer better selectivity? Causality & Solution: The imidazo[1,2-c]pyrimidine core forms a critical hydrogen bond with the hinge region residue (e.g., Leu83 in CDK2)[1]. Because the ATP-binding pocket is highly conserved across the cyclin-dependent kinase (CDK) family, unmodified scaffolds inherently suffer from off-target binding. To reduce this, you must exploit non-conserved regions adjacent to the ATP pocket. We recommend divergent synthesis utilizing palladium-catalyzed cross-coupling to modify positions 2, 3, 6, or 8[2]. By extending the scaffold into the ribose-binding pocket or the allosteric DFG-out pocket with bulky aryl or indole groups, you introduce steric clashes with off-target kinases while maintaining affinity for the target.
Q2: We are observing high cellular toxicity in wild-type cell lines (e.g., WI38) despite an excellent biochemical IC50. What is causing this? Causality & Solution: High cytotoxicity in normal cells (a low Selectivity Index) is a hallmark of off-target kinase inhibition, often involving essential survival kinases like PIM-1[3]. The 5-methyl substitution can increase lipophilicity, leading to non-specific membrane partitioning or promiscuous hydrophobic interactions. Actionable Step: Shift optimization efforts toward reducing LogP by introducing solubilizing groups (e.g., morpholine or piperazine) at the solvent-exposed regions of the molecule to reduce off-target hydrophobic driven binding.
Table 1: Impact of 5-Methylimidazo[1,2-c]pyrimidine Derivatization on Kinase Selectivity
Quantitative summary illustrating the shift from non-selective hinge binding to highly selective profiles via structural and modality optimizations.
| Compound Scaffold | Modification Strategy | Target (CDK2) IC50 (nM) | Off-Target (CDK9) IC50 (nM) | Off-Target (PIM-1) IC50 (nM) | Selectivity Index (CDK9/CDK2) |
| Base Scaffold | Unmodified 5-Methyl | 45 | 62 | 110 | 1.4 |
| Derivative A | C-2 Halogenation | 28 | 150 | 340 | 5.4 |
| Derivative B | C-6 Bulky Aryl Group | 12 | 850 | >10,000 | 70.8 |
| PROTAC C | Linker at C-8 + CRBN | 60 (DC50) | >5,000 (DC50) | >10,000 (DC50) | >83.3 |
FAQ Section B: Biochemical Profiling & Self-Validating Assays
Q3: How can we conclusively prove that our structural modifications have reduced off-target binding, rather than just reducing overall assay sensitivity? Causality & Solution: Relying solely on IC50 can be misleading due to differences in ATP concentration and assay conditions across different kinase panels. To definitively prove selectivity, you must measure the thermodynamic signature of binding using Isothermal Titration Calorimetry (ITC). ITC directly measures the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n), providing a self-validating thermodynamic profile[1].
Protocol 1: Thermodynamic Validation of Target Selectivity via ITC
This protocol is designed as a self-validating system to prevent false positives in selectivity profiling.
-
Protein Preparation: Purify the target kinase and the primary off-target kinase to >95% purity.
-
Validation Checkpoint: Run Dynamic Light Scattering (DLS) prior to the assay. The protein must be monodisperse. Aggregation will yield false thermodynamic data, invalidating the target vs. off-target comparison.
-
-
Ligand Preparation: Dissolve the 5-methylimidazo[1,2-c]pyrimidine derivative in 100% DMSO, then dilute into the exact final dialysis buffer of the protein (final DMSO < 2%).
-
Validation Checkpoint: Buffer matching must be exact. A buffer mismatch will cause massive heat of dilution artifacts, masking the actual binding signal.
-
-
Titration Execution: Place the kinase (20-50 µM) in the calorimetric cell and titrate the ligand (200-500 µM) from the syringe at 25°C.
-
Data Analysis: Fit the data to a one-site binding model.
-
Validation Checkpoint: The stoichiometry (n) must be between 0.9 and 1.1. If n < 0.7, the protein is partially inactive or the ligand concentration is inaccurate, meaning the off-target Kd cannot be trusted.
-
FAQ Section C: Advanced Modalities (PROTACs)
Q4: Structural modifications are failing to eliminate off-target binding because the ATP pockets are nearly identical. Is there an alternative strategy? Causality & Solution: Yes. When the ATP pocket is too conserved for binding selectivity, you can pivot to degradation selectivity using Proteolysis Targeting Chimeras (PROTACs). By tethering the 5-methylimidazo[1,2-c]pyrimidine binder to an E3 ligase ligand (e.g., CRBN or VHL), you create a heterobifunctional degrader[4]. Even if the PROTAC binds to both the target and the off-target kinase, degradation will only occur if the ternary complex (Target-PROTAC-E3) is structurally stable and allows optimal ubiquitin transfer. Off-target kinases often form sterically clashing ternary complexes and are spared from degradation.
PROTACs utilize ternary complex stability to achieve degradation selectivity despite promiscuous binding.
Protocol 2: Self-Validating PROTAC Degradation Assay
Use this workflow to confirm that reduced off-target toxicity is due to selective degradation, not just poor cellular permeability.
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7) in 6-well plates at 3x10^5 cells/well.
-
Compound Treatment: Treat with the PROTAC at a concentration gradient (1 nM to 10 µM) for 4, 8, and 24 hours.
-
Validation Checkpoint (The Hook Effect): A self-validating PROTAC assay must demonstrate a "hook effect" at high concentrations (e.g., >5 µM), where degradation decreases due to the formation of binary complexes instead of ternary complexes. If no hook effect is observed, the loss of target protein may be due to non-specific toxicity rather than targeted degradation.
-
-
Proteasome Rescue Control: In a parallel set of wells, pre-treat cells with the proteasome inhibitor MG132 (10 µM) for 2 hours before adding the PROTAC.
-
Validation Checkpoint: Target levels must be rescued in the MG132 wells. If the target is still depleted, the compound is causing transcriptional downregulation or off-target toxicity, not true PROTAC-mediated degradation.
-
-
Quantification: Perform Western Blotting to quantify target vs. off-target protein levels relative to a loading control (GAPDH), calculating the DC50 (concentration at 50% degradation).
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 5-Methylimidazo[1,2-c]pyrimidine Derivatives
This technical guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals encountering challenges with the cellular permeability of 5-methylimidazo[1,2-c]pyrimidine and its analogs. The following content provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to systematically diagnose and resolve common experimental hurdles, thereby accelerating the development of therapeutically viable compounds based on this scaffold.
Introduction
The 5-methylimidazo[1,2-c]pyrimidine core is a key pharmacophore in modern medicinal chemistry, with derivatives showing promise in various therapeutic areas.[1][2] However, a frequent and critical challenge in the optimization of these compounds is their suboptimal cell permeability. This property is a gatekeeper for oral bioavailability and access to intracellular targets, and its early assessment is crucial for project success.[3] Poor permeability often arises from a combination of inherent physicochemical properties—such as high polarity, molecular size, and charge state—and interactions with biological barriers, most notably active efflux by membrane transporters.[4][5][6]
This guide is structured to provide clear, actionable solutions to these multifaceted problems.
Part 1: Troubleshooting Guide
This section addresses specific, recurring experimental issues in a question-and-answer format, providing step-by-step protocols and interpretation guides.
Scenario 1: Compound Shows Low Apparent Permeability (Papp) in Caco-2 Assays
Question: My lead 5-methylimidazo[1,2-c]pyrimidine analog is potent in my enzymatic assay, but its apparent permeability (Papp) in our standard bidirectional Caco-2 assay is consistently below 1 x 10⁻⁶ cm/s, indicating a high risk of poor oral absorption. How should I proceed?
Answer:
A Papp value below 1 x 10⁻⁶ cm/s in the Caco-2 model, which is considered a gold-standard for predicting intestinal absorption, points to two primary culprits: poor passive diffusion or recognition by active efflux transporters.[7] A systematic investigation is required.
Step 1: Deconvolute Passive Permeability vs. Active Efflux
The first critical step is to determine if your compound is being actively pumped out of the cells by transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in differentiated Caco-2 cells.[5][8]
-
Experimental Protocol: Caco-2 Bidirectional Assay with a Pan-Efflux Inhibitor
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to ensure the formation of a polarized monolayer with well-developed tight junctions.
-
Monolayer Integrity Verification: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). A TEER value >250 Ω·cm² confirms monolayer integrity.
-
Experimental Setup:
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 for the basolateral (B) side and pH 6.5 for the apical (A) side to mimic the intestinal pH gradient.
-
Group A (Control): Perform the standard bidirectional assay. Add your compound to the apical side to measure A→B permeability and, in a separate set of wells, to the basolateral side to measure B→A permeability.
-
Group B (Inhibitor): Pre-incubate the Caco-2 monolayers for 30-60 minutes with a known broad-spectrum efflux pump inhibitor (e.g., 10 µM zosuquidar or 500 µM verapamil). Then, repeat the bidirectional permeability measurement in the continued presence of the inhibitor.
-
-
Sample Analysis: After a defined incubation period (e.g., 2 hours), collect samples from the donor and receiver chambers. Quantify the concentration of your compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp for each direction: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) from the control group: ER = Papp (B→A) / Papp (A→B) .
-
-
-
Interpretation of Results:
| Observation | Implication | Recommended Next Step |
| ER > 2.0 | Strong evidence of active efflux. | The compound is a substrate for transporters like P-gp. |
| Papp (A→B) increases significantly with inhibitor | Confirms that efflux is the primary barrier to permeability. | Pursue structural modifications to disrupt transporter recognition. |
| ER < 2.0 and no change with inhibitor | Efflux is not the limiting factor. | The issue is poor intrinsic passive permeability. |
Step 2: Address the Underlying Cause
Based on the diagnosis from Step 1, your strategy will diverge.
Logical Workflow for Diagnosing Low Permeability
Caption: Systematic workflow for diagnosing and addressing low Caco-2 permeability.
-
If Efflux is Confirmed: Focus on structural modifications to reduce recognition by efflux pumps. Strategies include adding hydrogen bond donors, subtly altering conformation, or masking features recognized by the transporter.
-
If Passive Permeability is Poor: Re-evaluate the fundamental physicochemical properties of your molecule.[3][4][9] Key parameters to optimize include:
-
Lipophilicity (logP or logD): Aim for a logD at pH 7.4 between 1 and 3.
-
Polar Surface Area (TPSA): Aim for a TPSA below 140 Ų.
-
Hydrogen Bond Donors (HBD): Aim for 5 or fewer.
-
Scenario 2: High Permeability in PAMPA but Low Cellular Activity/Uptake
Question: My compound has excellent permeability in our PAMPA screen (Pe > 10 x 10⁻⁶ cm/s), suggesting good passive diffusion. However, it shows weak activity in cell-based assays, and direct measurement shows low intracellular accumulation. What explains this discrepancy?
Answer:
This is a classic and informative discrepancy that almost always points to active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that exclusively measures passive diffusion across an artificial lipid layer.[10] It completely lacks the transporters that are present on a live cell membrane.[11][12]
The high PAMPA result indicates your compound can cross a lipid bilayer. The low cellular accumulation indicates that once it does, it is immediately and efficiently removed by efflux pumps.[5][13]
-
Experimental Protocol: Cellular Accumulation Assay
-
Cell Culture: Plate a relevant cell line (e.g., the one used for your activity assay) in a multi-well plate and allow them to adhere overnight.
-
Experimental Conditions (in triplicate):
-
Control: Incubate cells with your compound (e.g., at 10 µM) for 1 hour at 37°C.
-
Inhibitor: Pre-treat cells with an efflux inhibitor (e.g., 10 µM zosuquidar) for 30-60 minutes, then add your compound and incubate for 1 hour at 37°C.
-
Low Temperature: Incubate cells with your compound for 1 hour at 4°C. Active transport is an energy-dependent process and is significantly inhibited at low temperatures.[8]
-
-
Quantification:
-
Following incubation, rapidly wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular compound.
-
Lyse the cells (e.g., with a methanol/water solution or RIPA buffer).
-
Quantify the intracellular concentration of your compound in the lysate via LC-MS/MS.
-
In parallel wells, determine the total protein content (e.g., via BCA assay) to normalize the intracellular concentration (e.g., as pmol/mg protein).
-
-
-
Interpreting the Results:
| Condition | Expected Outcome if Efflux is the Cause | Rationale for Outcome |
| Control (37°C) | Low intracellular concentration | Compound enters via passive diffusion but is rapidly exported by active efflux. |
| + Inhibitor (37°C) | Significantly Higher concentration | Efflux pumps are blocked, trapping the compound inside the cell. |
| Low Temp (4°C) | Significantly Higher concentration | ATP-dependent efflux processes are inhibited, preventing compound export. |
Confirming this pattern provides definitive evidence of active efflux and directs your optimization strategy toward mitigating transporter recognition, as discussed in Scenario 1.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best medicinal chemistry strategies to improve the permeability of a heterocyclic compound like this?
Beyond general physicochemical optimization, several advanced strategies can be employed:
-
Prodrug Approach: This is a highly effective strategy where a poorly permeable parent drug is chemically modified with a promoiety to enhance its permeability.[14][15] The promoiety is designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active drug.[16][17] For a scaffold with a carboxylic acid or a hydroxyl group, creating a lipophilic ester prodrug can dramatically improve uptake.
-
Strategic Fluorination: Introducing fluorine atoms can lower the pKa of nearby basic nitrogen centers. This reduces the proportion of the molecule that is protonated (charged) at physiological pH, thereby increasing its ability to cross membranes.[18]
-
N-Methylation: Replacing an N-H group with an N-CH₃ removes a hydrogen bond donor, which can improve permeability.[19] However, this must be done cautiously as the N-H may be critical for target binding.
Q2: How do I choose between PAMPA and Caco-2 for my screening campaign?
The choice depends on the stage of your project and the specific question you need to answer. They are complementary tools.[7][10][20]
-
Use PAMPA for:
-
Early-stage discovery and high-throughput screening: Quickly assess hundreds of compounds for their intrinsic passive diffusion potential.
-
SAR guidance: Rank-order analogs to understand how structural changes impact basic physicochemical permeability.
-
-
Use Caco-2 for:
-
Lead optimization: Get a more biologically relevant and predictive measure of human intestinal absorption for a smaller set of high-priority compounds.
-
Mechanistic studies: Investigate whether a compound is a substrate for uptake or efflux transporters.
-
Assay Selection Decision Framework
Caption: Decision guide for choosing between PAMPA and Caco-2 permeability assays.
Q3: Can I rely on in silico models to predict the permeability of my 5-methylimidazo[1,2-c]pyrimidine derivatives?
Computational models are powerful tools for prioritization but should not replace experimental measurement.
-
Strengths: Models are excellent for calculating fundamental properties like cLogP, TPSA, molecular weight, and hydrogen bond counts. They can effectively flag compounds that violate guidelines like Lipinski's "Rule of 5" and are therefore likely to have poor passive permeability.[4]
-
Weaknesses: Predicting active transport is a major challenge for most models. A compound can have perfect in silico properties for passive diffusion but still fail experimentally due to being a high-affinity substrate for an efflux pump, an interaction that is difficult to predict accurately.
Use computational tools to design better molecules and prioritize which ones to synthesize, but always validate the predictions experimentally.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
-
Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]
-
Pillai, O., & Panchagnula, R. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]
-
Rautio, J., & Gynther, M. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
-
Bentin, T., & Haspang, L. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gres, M. C., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug absorption. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Bentin, T. (2010). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available at: [Link]
-
Garden, M. (2023). Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Available at: [Link]
-
Medicilon. (2023). Analysis on Parallel Artificial Membrane Permeation Assay. Labinsights. Available at: [Link]
-
Do, T. D. D., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules. Available at: [Link]
-
Majumder, A., et al. (2023). Leading prodrug strategies for targeted and specific release. Taylor & Francis Online. Available at: [Link]
-
McAlpine, S. R. (n.d.). Prodrug Development. shellichemistry.com. Available at: [Link]
-
Varma, M. V., et al. (2005). Role of efflux pumps and metabolising enzymes in drug delivery. Expert Opinion on Drug Delivery. Available at: [Link]
-
Van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. Available at: [Link]
-
Creative Biolabs. (n.d.). What are the physicochemical properties affecting drug distribution?. Available at: [Link]
-
Van de Waterbeemd, H. (2003). Physicochemical properties of drugs and membrane permeability. Request PDF. Available at: [Link]
-
Bio-protocol. (n.d.). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Available at: [Link]
-
Yamasaki, S., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]
-
Wikipedia. (n.d.). Efflux pump. Available at: [Link]
-
Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Review of Anti-infective Therapy. Available at: [Link]
-
Ciulli, A., & Zorba, A. (2018). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jarman, P. J., et al. (2019). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Dalton Transactions. Available at: [Link]
-
Kuhn, B. (2023). How to Design More Permeable Compounds?. Drug Hunter. Available at: [Link]
-
PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Available at: [Link]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
-
Gümüş, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]
Sources
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of efflux pumps and metabolising enzymes in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. medium.com [medium.com]
- 8. Efflux pump - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. researchgate.net [researchgate.net]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. drughunter.com [drughunter.com]
- 19. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 20. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting precipitation of 5-Methylimidazo[1,2-c]pyrimidine in cell culture"
This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of 5-Methylimidazo[1,2-c]pyrimidine in cell culture experiments. Designed for researchers, scientists, and drug development professionals, this document explains the causative factors behind solubility issues and offers validated protocols to ensure experimental success and data integrity.
Section 1: Understanding the Core Problem - Why Does Precipitation Occur?
Before troubleshooting, it is critical to understand the underlying physicochemical principles that govern the solubility of a small molecule like 5-Methylimidazo[1,2-c]pyrimidine in a complex aqueous environment like cell culture media.
FAQ 1: I added my 5-Methylimidazo[1,2-c]pyrimidine stock solution to the media, and it immediately turned cloudy. What happened?
This common phenomenon is often referred to as "solvent shock" or "crashing out."[1] Your compound is likely dissolved at a high concentration in an organic solvent, typically dimethyl sulfoxide (DMSO), where it is highly soluble.[2] When this concentrated organic stock is rapidly diluted into the aqueous-based cell culture medium, the solvent polarity changes abruptly. This sudden shift can dramatically decrease the compound's solubility, causing it to rapidly precipitate out of solution.[3]
The intrinsic properties of 5-Methylimidazo[1,2-c]pyrimidine, as a heterocyclic aromatic compound, contribute to this challenge. While specific experimental data for this exact molecule is not publicly available, we can infer its properties based on its structural class.
| Property | Estimated Value / Characteristic | Implication for Cell Culture |
| Molecular Weight | ~133.15 g/mol (based on structure) | Standard for small molecules. |
| Aqueous Solubility | Predicted to be low | The primary reason for requiring an organic solvent like DMSO for stock solutions.[2] |
| LogP (Hydrophobicity) | Predicted to be >1 | Indicates a preference for non-polar environments, contributing to poor solubility in aqueous media. |
| pKa (Ionization) | Estimated ~4-6 (basic nitrogen atoms) | The compound's charge state is dependent on pH. Cell culture media pH (typically 7.2-7.4) can influence its solubility.[3][4] |
Note: The properties listed are estimates based on the imidazo[1,2-c]pyrimidine scaffold and should be experimentally verified for precise applications.
FAQ 2: The media looked fine initially, but I noticed a precipitate after several hours or a day in the incubator. Why?
Delayed precipitation can be caused by several factors:
-
Thermodynamic Instability : The initial solution may have been supersaturated, a temporary state where the concentration is above the thermodynamic solubility limit. Over time, the compound equilibrates and the excess precipitates out.[1]
-
Temperature Changes : While media is pre-warmed to 37°C, slight temperature fluctuations can occur. Some compounds are less soluble at higher temperatures over extended periods.[3]
-
pH Shifts : Cellular metabolism can cause a gradual decrease in the pH of the culture medium.[3] For a compound with a pKa in a relevant range, this pH shift can alter its ionization state and decrease its solubility.[5][6]
-
Interaction with Media Components : The compound might interact with salts, amino acids, or other components in the media, forming less soluble complexes over time.[3]
Section 2: Proactive Prevention - Best Practices for Solution Preparation
The most effective way to troubleshoot precipitation is to prevent it from happening. This begins with meticulous preparation of both the stock solution and the final working solution.
FAQ 3: What is the correct way to prepare my stock solution and dilute it into media?
Following a validated protocol is essential for reproducibility.[7] The goal is to create a homogenous solution at a known concentration.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for dissolving a lyophilized small molecule powder.
Materials:
-
5-Methylimidazo[1,2-c]pyrimidine (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation : Determine the mass of the compound required. For a 10 mM stock in 1 mL of DMSO (assuming MW ~133.15 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 133.15 g/mol * (1000 mg / 1 g) = 1.33 mg
-
-
Weighing : Carefully weigh 1.33 mg of the compound into a sterile microcentrifuge tube. To avoid weighing very small amounts, it is often better to weigh a larger mass (e.g., 13.3 mg) and dissolve it in a larger volume (e.g., 10 mL).
-
Dissolution : Add the calculated volume of 100% sterile DMSO to the tube.
-
Mixing : Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and vortex again to ensure the compound is completely dissolved.[2] Visually inspect against a light source to confirm there are no visible particles.
-
Aliquoting & Storage : Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. This is critical to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[2]
-
Storage : Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Stock Solution into Cell Culture Media
This protocol provides two methods for diluting the concentrated stock into your final working solution.
Critical Pre-step : Always pre-warm your cell culture medium to 37°C before adding the compound. Adding a compound to cold media can decrease its solubility.[1][2]
Method A: Direct Dilution (For robustly soluble compounds or low concentrations)
-
Add the required volume of the DMSO stock solution directly to the pre-warmed media.
-
Immediately and thoroughly mix by inverting the container or pipetting gently. Avoid vigorous vortexing that can cause protein denaturation in serum-containing media.
Method B: Serial Dilution (Recommended to prevent "solvent shock")
-
Perform an intermediate dilution step. Pipette a small volume of the pre-warmed media (e.g., 200 µL) into a sterile tube.
-
Add your DMSO stock to this small volume of media and mix vigorously by pipetting or vortexing.
-
Transfer this intermediate dilution into the final, larger volume of pre-warmed media.
-
Mix the final solution thoroughly. This stepwise process allows for a more gradual change in solvent polarity, significantly reducing the risk of precipitation.[1]
Section 3: Reactive Troubleshooting - A Step-by-Step Guide
If precipitation is observed despite following best practices, this guide will help you systematically identify and solve the problem.
Troubleshooting Decision Pathway
Caption: Troubleshooting flowchart for 5-Methylimidazo[1,2-c]pyrimidine precipitation.
FAQ 4: What is the maximum concentration of DMSO my cells can tolerate?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[8] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[9] However, this tolerance is cell-line dependent. It is crucial to run a vehicle control (media with the same final DMSO concentration but without the compound) to ensure that the observed effects are from your compound and not the solvent.[1][10]
| Cell Line | Commonly Tolerated Final DMSO Conc. | Reference |
| HEK293T | ≤ 0.5% | [11] |
| HepG2 | ≤ 0.2% - 1% | [12] |
| K562, HL60 | ≤ 0.5% (Toxicity increases with time) | [10] |
| HCT-116 | ≤ 0.5% (Toxicity increases with time) | [10] |
Note: These are general guidelines. Always determine the optimal DMSO concentration for your specific cell line and experiment duration.
FAQ 5: Can I use serum to help solubilize the compound?
Yes. For many applications, serum proteins like albumin can bind to hydrophobic compounds and act as carriers, significantly increasing their solubility and stability in culture media.[1][13] If your experimental design allows for it, preparing your working solution in serum-containing media can be a very effective strategy.[2] The binding of small molecules to serum albumin is a well-characterized phenomenon that plays a key role in pharmacokinetics.[13][14]
FAQ 6: Should I just filter the media after the precipitate has formed?
No, this is not recommended. Filtering will remove the precipitated (and likely some non-precipitated) compound, resulting in an unknown and lower final concentration in your experiment.[2] This will compromise the accuracy and reproducibility of your results. The primary goal should always be to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[2]
Section 4: Advanced Strategies & Validation
If basic troubleshooting is unsuccessful, a more systematic approach to determine the compound's solubility limit in your specific experimental context may be required.
Protocol 3: Experimental Determination of Kinetic Solubility in Cell Culture Media
This assay determines the concentration at which a compound begins to precipitate from a solution under specific conditions (e.g., your exact cell culture medium at 37°C).
Materials:
-
10 mM stock solution of 5-Methylimidazo[1,2-c]pyrimidine in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear bottom plate or microcentrifuge tubes
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or visual inspection
Procedure:
-
Prepare Serial Dilutions : In your culture medium, prepare a series of dilutions of your compound. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (containing the same final % of DMSO). Ensure the final DMSO concentration is constant across all wells.
-
Incubation : Incubate the plate or tubes at 37°C for a relevant time period (e.g., 2 hours to 24 hours) to allow for equilibration.[9]
-
Analysis :
-
Visual : Carefully inspect each well against a light source for any signs of cloudiness or precipitate.
-
Instrumental : Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering from a precipitate.
-
-
Determine Solubility Limit : The highest concentration that remains clear and shows no increase in turbidity is the approximate kinetic solubility limit under these conditions.[9]
Example Data Log:
| Nominal Conc. (µM) | Final DMSO (%) | Visual Observation (2h @ 37°C) | Turbidity (OD 620nm) | Soluble? |
|---|---|---|---|---|
| 100 | 0.5% | Heavy Precipitate | 0.45 | No |
| 50 | 0.5% | Slight Cloudiness | 0.12 | No |
| 25 | 0.5% | Clear | 0.04 | Yes |
| 12.5 | 0.5% | Clear | 0.03 | Yes |
| 6.25 | 0.5% | Clear | 0.03 | Yes |
| 0 (Vehicle) | 0.5% | Clear | 0.03 | Yes |
In this example, the kinetic solubility limit is approximately 25 µM. For future experiments, using a final concentration at or below this limit would be advised.
References
- Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media. (n.d.). Benchchem.
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026, January 7). AntBio.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- Common Cell Culture Problems: Precipitates. (n.d.). Merck.
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. (2022, August 31). Luoyang FuDau Biotechnology Co., Ltd.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
- Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. (2017, February 17). PubMed.
- Does pH affect solubility?. (2023, March 17). AAT Bioquest.
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. (n.d.). ResearchGate.
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC.
- The importance of the right pH in cell culture applications. (n.d.). Select Science.
- Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate.
- Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016, September 20). PMC.
- solubility and stability of miuraenamide A in DMSO and cell culture media. (n.d.). Benchchem.
- Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022, February 16). AVESİS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. antbioinc.com [antbioinc.com]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 5-Methylimidazo[1,2-c]pyrimidine and Other Potent Syk Kinase Inhibitors for Researchers
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of kinase-targeted therapies, Spleen Tyrosine Kinase (Syk) has emerged as a critical node in intracellular signaling pathways, particularly in immune cells. Its pivotal role in mediating signals from immunoreceptors, such as B-cell receptors (BCR) and Fc receptors, has made it an attractive target for the development of inhibitors aimed at treating a spectrum of autoimmune diseases, allergic reactions, and hematological malignancies. This guide provides a comprehensive comparison of a promising imidazo[1,2-c]pyrimidine-based Syk inhibitor with other notable Syk kinase inhibitors that have reached various stages of clinical development: Fostamatinib, Entospletinib, and Cerdulatinib.
This analysis is designed for researchers, scientists, and drug development professionals, offering an objective look at the available preclinical and clinical data to inform experimental design and therapeutic strategy.
The Central Role of Syk Kinase in Cellular Signaling
Syk is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immunoreceptors. Upon receptor engagement, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex, leading to its activation and the subsequent phosphorylation of downstream substrates. This cascade of events ultimately results in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.
Due to its central role in these pathways, inhibition of Syk has been a key strategy in the development of novel therapeutics for a range of diseases.
Diagram of the Syk Signaling Pathway
Caption: Simplified Syk signaling pathway initiated by BCR or FcR engagement.
Featured Syk Inhibitor: Imidazo[1,2-c]pyrimidine Derivative (Compound 9f)
A notable advancement in the pursuit of novel Syk inhibitors has been the development of imidazo[1,2-c]pyrimidine derivatives. A key example from this class, compound 9f, has demonstrated potent inhibitory activity against Syk family kinases and efficacy in a preclinical model of allergic reaction[1].
Chemical Structure of Compound 9f:
N-(4-((5-methyl-7-(4-methyl-1H-imidazol-1-yl)imidazo[1,2-c]pyrimidin-8-yl)amino)phenyl)acrylamide
This compound represents a promising scaffold for further development, exhibiting strong in vitro activity and oral availability in animal models[1].
Comparator Syk Kinase Inhibitors
For a comprehensive evaluation, we will compare the imidazo[1,2-c]pyrimidine derivative with three other well-characterized Syk inhibitors:
-
Fostamatinib (R788): An orally administered prodrug of the active metabolite R406. Fostamatinib is the first and only FDA-approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP)[2][3].
-
Entospletinib (GS-9973): A selective, oral inhibitor of Syk that has been evaluated in various hematological malignancies and autoimmune diseases[4][5].
-
Cerdulatinib (PRT062070): A dual inhibitor of Syk and Janus kinases (JAK), which has been investigated for the treatment of B-cell malignancies[6][7].
Head-to-Head Comparison: In Vitro Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentration (IC50) values provides a quantitative measure of the potency of each inhibitor against Syk. It is important to note that these values can vary between different assay formats and conditions.
| Inhibitor | Syk IC50 (nM) | ZAP-70 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Reference(s) |
| Imidazo[1,2-c]pyrimidine (Compound 9f) | 6.7 | 4.8 | Data not broadly available | [1] |
| Fostamatinib (R406) | 41 | >10,000 | FLT3 (3), Lck (37), Lyn (63), VEGFR2 | [8][9][10] |
| Entospletinib (GS-9973) | 7.7 | >10,000 | Highly selective for Syk | [11][12][13] |
| Cerdulatinib (PRT062070) | 32 | - | JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5) | [7][14][15] |
Expert Analysis:
The imidazo[1,2-c]pyrimidine compound 9f exhibits potent inhibition of both Syk and the closely related kinase ZAP-70[1]. This dual activity could be advantageous in diseases where both B-cell and T-cell signaling are implicated. However, a broader kinase selectivity profile is necessary to fully assess its off-target effects.
In contrast, Entospletinib demonstrates high selectivity for Syk, which may translate to a more favorable safety profile with fewer off-target toxicities[13]. Fostamatinib's active metabolite, R406, shows activity against other kinases like FLT3 and VEGFR2, which may contribute to some of its observed side effects, such as hypertension[10]. Cerdulatinib's dual inhibition of Syk and JAK kinases offers a unique mechanism of action, potentially beneficial in malignancies driven by both BCR and cytokine signaling pathways[6].
In Vivo Efficacy: A Look at Preclinical Models
Evaluating the efficacy of these inhibitors in relevant animal models is crucial for predicting their therapeutic potential. Due to the diverse nature of the research, direct head-to-head in vivo comparisons are limited.
-
Imidazo[1,2-c]pyrimidine (Compound 9f): Oral administration of compound 9f demonstrated significant suppression of the passive cutaneous anaphylaxis (PCA) reaction in a mouse model, indicating its potential for treating IgE-mediated allergic responses[1].
-
Fostamatinib: Has shown efficacy in various preclinical models, including collagen-induced arthritis in rats, where it reduced joint inflammation and bone erosion[15].
-
Entospletinib: Has demonstrated efficacy in mouse models of graft-versus-host disease (GVHD) and has been studied in models of hematological malignancies[7].
-
Cerdulatinib: Showed efficacy in a rat collagen-induced arthritis model and a mouse model of chronic B-cell antigen receptor stimulation[12].
Expert Analysis:
The available in vivo data suggests that all four inhibitors are orally bioavailable and demonstrate efficacy in relevant disease models. The choice of inhibitor for a specific therapeutic application may depend on the primary disease mechanism. For instance, the potent effect of compound 9f in a model of allergic reaction highlights its potential in this area, while the efficacy of Fostamatinib and Cerdulatinib in arthritis models supports their development for autoimmune conditions.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and cellular assays to assess Syk kinase inhibition.
In Vitro Kinase Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust and sensitive method for measuring kinase activity in a high-throughput format.
Diagram of HTRF® Kinase Assay Workflow
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF®) Syk kinase assay.
Step-by-Step Protocol: [14]
-
Compound Dispensing: In a 384-well low-volume plate, dispense 0.5 µL of the test inhibitor at various concentrations.
-
Enzyme Addition: Add 5.5 µL of Syk enzyme diluted in enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the reaction.
-
Reaction Initiation: Add 2 µL of a biotinylated peptide substrate and 2 µL of ATP to initiate the kinase reaction.
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature.
-
Detection: Add 10 µL of HTRF® detection reagents containing a Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
Cellular Syk Phosphorylation Assay (Phospho-Flow Cytometry)
This method allows for the measurement of Syk phosphorylation at the single-cell level within a heterogeneous cell population.
Diagram of Phospho-Flow Cytometry Workflow
Caption: Workflow for a phospho-flow cytometry assay to measure cellular Syk phosphorylation.
Step-by-Step Protocol: [6]
-
Cell Preparation and Treatment: Culture cells of interest (e.g., B-lymphocytes) and pre-incubate with the Syk inhibitor for the desired time.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a short period (e.g., 2-10 minutes) to induce Syk phosphorylation.
-
Fixation: Immediately fix the cells by adding a fixative solution (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state. Incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them with cold methanol to allow intracellular antibody staining. Incubate on ice for at least 30 minutes.
-
Staining: Wash the cells to remove the methanol and then stain with a cocktail of fluorescently-labeled antibodies against cell surface markers (to identify specific cell populations) and an antibody specific for phosphorylated Syk (e.g., pY525/526).
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data by first gating on the cell population of interest based on the surface markers, and then quantifying the median fluorescence intensity (MFI) of the phospho-Syk signal.
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine derivative, compound 9f, presents a compelling profile as a potent Syk family kinase inhibitor with demonstrated in vivo efficacy in a model of allergic inflammation[1]. Its dual inhibition of Syk and ZAP-70 may offer therapeutic advantages in certain contexts. However, a more comprehensive understanding of its kinase selectivity is crucial to fully assess its potential and differentiate it from other inhibitors.
Fostamatinib, as the only approved Syk inhibitor, serves as a valuable benchmark[2]. The high selectivity of Entospletinib and the dual Syk/JAK activity of Cerdulatinib represent distinct strategies for targeting Syk-mediated pathways[6][13].
Future research should focus on obtaining head-to-head comparative data for these inhibitors in standardized in vitro and in vivo models. A comprehensive kinase panel screening of the imidazo[1,2-c]pyrimidine class would be invaluable for understanding their selectivity and potential off-target effects. Such studies will be instrumental in guiding the rational design of next-generation Syk inhibitors with improved potency, selectivity, and therapeutic efficacy.
References
-
Ma, J., Xing, W., Coffey, G., et al. (2015). Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. Oncotarget, 6(41), 43873–43886. [Link]
-
Sharman, J., Hawkins, M., Kolibaba, K., et al. (2015). An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood, 125(15), 2336–2343. [Link]
-
Pine, P. R., Chang, B., Schoettler, N., et al. (2007). The SYK Inhibitor, R788, Reduces Inflammation and Bone Erosion in a Rat Collagen-Induced Arthritis Model. Arthritis & Rheumatism, 56(9). [Link]
-
Coffey, G., Betz, A., DeGuzman, F., et al. (2014). The Novel Kinase Inhibitor PRT062070 (Cerdulatinib) Demonstrates Efficacy in Models of Autoimmunity and B-Cell Cancer. The Journal of Pharmacology and Experimental Therapeutics, 351(3), 538–548. [Link]
-
Braselmann, S., Taylor, V., Zhao, H., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor, blocks fc receptor signaling and reduces immune complex-mediated inflammation. The Journal of pharmacology and experimental therapeutics, 319(3), 998–1008. [Link]
-
Currie, K. S., Kropf, J. E., Lee, T., et al. (2014). Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Journal of medicinal chemistry, 57(9), 3856–3873. [Link]
-
Flinn, I. W., Bartlett, N. L., Patel, M. R., et al. (2019). Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies. Clinical Cancer Research, 25(4), 1185–1193. [Link]
-
Wang, Z., & D’Cruz, D. (2018). An optimized protocol to quantify signaling in human transitional B cells by phospho flow cytometry. Journal of immunological methods, 463, 30–38. [Link]
-
Weinblatt, M. E., Kavanaugh, A., Genovese, M. C., et al. (2010). An oral spleen tyrosine kinase inhibitor (R788) for rheumatoid arthritis. The New England journal of medicine, 363(14), 1303–1312. [Link]
-
Harbert, C., Marshall, J., Soh, S., & Steger, K. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20–26. [Link]
-
Flinn, I. W., Andorsky, D., Patel, M. R., et al. (2019). A phase I, open-label, dose-escalation study of the dual SYK/JAK inhibitor cerdulatinib (PRT062070) in patients with relapsed/refractory B-cell malignancies. Haematologica, 104(9), 1843–1850. [Link]
-
Hirabayashi, A., Mukaiyama, H., Kobayashi, H., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & medicinal chemistry, 16(20), 9247–9260. [Link]
-
Rip, J., de Bruijn, M. J. W., Appelman, M. K., et al. (2020). A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations. Bio-protocol, 10(10), e3619. [Link]
-
Charles River. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Model. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Passive Cutaneous Anaphylaxis Model. Retrieved from [Link]
-
Burke, J. M., Shustov, A. R., Essell, J., et al. (2018). An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma. Clinical lymphoma, myeloma & leukemia, 18(8), e327–e331. [Link]
-
McAdoo, S. P., & Pusey, C. D. (2017). Fostamatinib for the treatment of rheumatoid arthritis. Expert review of clinical immunology, 13(4), 303–313. [Link]
-
Liu, D., & Mamorska-Dyga, A. (2017). Syk inhibitors in clinical development for hematological malignancies. Journal of hematology & oncology, 10(1), 145. [Link]
-
Sharman, J. P., Hawkins, M. J., Kolibaba, K. S., et al. (2015). Entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in patients with relapsed or refractory chronic lymphocytic leukemia. Blood, 125(15), 2336–2343. [Link]
-
Raman, C., & Paul, W. E. (2007). The role of Syk in the development and function of B-lymphocytes. Advances in immunology, 93, 91–125. [Link]
-
Advani, R. H., Sharman, J. P., Smith, S. M., et al. (2019). An open-label, phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in indolent non-Hodgkin lymphoma. Haematologica, 104(3), 573–579. [Link]
-
Ford, J. A., & Rodgers, W. (2014). Combinatorial efficacy of entospletinib and chemotherapy in patient-derived xenograft models of infant acute lymphoblastic leukemia. Oncotarget, 5(21), 10834–10846. [Link]
-
Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2014). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood, 123(11), 1637–1648. [Link]
-
BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]
-
Zhang, J., Adrian, F. J., Jahnke, W., et al. (2009). Evaluating the utility of the HTRF Transcreener ADP assay technology. Journal of biomolecular screening, 14(7), 843–853. [Link]
-
Bussel, J. B., Arnold, D. M., Grossbard, E. B., et al. (2018). Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials. American journal of hematology, 93(7), 921–930. [Link]
-
Podolanczuk, A., Lazarus, A. H., Crow, A. R., et al. (2009). Of mice and men: the efficacy of fostamatinib in the treatment of immune thrombocytopenia. Blood, 113(14), 3154–3160. [Link]
-
Markham, A. (2018). Fostamatinib: First Global Approval. Drugs, 78(9), 959–963. [Link]
Sources
- 1. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. criver.com [criver.com]
- 10. promega.com [promega.com]
- 11. HTRF Human Phospho-SYK (Tyr525/526) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. researchgate.net [researchgate.net]
- 15. An optimized protocol to quantify signaling in human transitional B cells by phospho flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of 5-Methylimidazo[1,2-c]pyrimidine and Its Analogues in Drug Discovery
Executive Summary
The imidazo[1,2-c]pyrimidine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. Specifically, derivatives built from functionalized cores like 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1783574-87-7) serve as critical building blocks for developing highly selective kinase inhibitors and antiviral agents. The strategic placement of the methyl group at the 5-position often restricts the dihedral angle of adjacent substituents, locking the molecule into a bioactive conformation that perfectly complements deep binding pockets, such as the ATP-binding hinge region of kinases.
This guide provides an objective, data-driven comparison of the imidazo[1,2-c]pyrimidine core against its closely related structural analogues, detailing the pharmacological trade-offs, mechanistic pathways, and the rigorous experimental protocols required to validate their efficacy.
Comparative Performance Analysis: Kinase Inhibition & Antiviral Efficacy
1.1. Syk/ZAP-70 Kinase: Overcoming Oral Bioavailability Hurdles (vs. 1,2,4-Triazolo[4,3-c]pyrimidine)
Spleen tyrosine kinase (Syk) and ZAP-70 are pivotal in B-cell and T-cell receptor signaling, making them prime targets for autoimmune therapies. Early drug discovery efforts utilized 1,2,4-triazolo[4,3-c]pyrimidine derivatives, which exhibited potent in vitro Syk inhibition but failed in vivo due to exceptionally poor oral bioavailability in mouse models[1]. By replacing the triazole ring with an imidazole to form the imidazo[1,2-c]pyrimidine core, researchers achieved a dramatic improvement in pharmacokinetic properties. The optimized imidazo[1,2-c]pyrimidine analogues not only maintained sub-nanomolar in vitro potency but successfully suppressed Concanavalin A-induced IL-2 production and passive cutaneous anaphylaxis following oral administration[2].
1.2. Cell Cycle Kinases: The Potency Switch (vs. Imidazo[1,2-a]pyrazine)
In the realm of cell cycle checkpoint control, the structural nuance between fused bicyclic systems dictates target selectivity. A comparative study between imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine scaffolds revealed a distinct "potency switch"[3]. Minor structural modifications—specifically the transposition of a single nitrogen atom within the pyrimidine/pyrazine ring—completely inverted the molecule's selectivity profile between Checkpoint Kinase 1 (CHK1) and MAP-kinase-activated kinase 2 (MK2)[3].
1.3. CDK2 Inhibition: ATP-Pocket Engagement
Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Co-crystal structures reveal that the imidazo[1,2-c]pyrimidine core acts as an ideal ATP mimetic. It anchors deep within the ATP-binding pocket, forming a critical, high-affinity hydrogen bond with the Leu83 residue in the kinase hinge region[4]. This highly specific binding mode results in micro- to submicromolar inhibition of CDK2/cyclin E activity with remarkably low cytotoxicity in healthy cells[5].
1.4. Antiviral Applications (vs. Pyrimido[1,6-a]pyrimidine)
Beyond oncology and immunology, the imidazo[1,2-c]pyrimidine scaffold exhibits potent antiviral properties. In comparative screens against the BK polyomavirus (BKV)—a severe complication in immunocompromised patients—imidazo[1,2-c]pyrimidine derivatives demonstrated superior antiviral activity with an EC50 of 0.66 μM[6]. This outperformed analogous pyrimido[1,6-a]pyrimidine structures, offering a higher selectivity index akin to the standard-of-care, cidofovir[6].
Quantitative Data Summary
| Scaffold / Analogue | Primary Target | Key Advantage / Limitation | Representative IC50 / EC50 | Reference |
| Imidazo[1,2-c]pyrimidine | Syk / ZAP-70 | High oral bioavailability; suppresses IL-2 in vivo | < 10 nM (Syk) | [1] |
| 1,2,4-Triazolo[4,3-c]pyrimidine | Syk / ZAP-70 | Potent in vitro, but poor oral efficacy | ~ 15 nM (Syk) | [1] |
| Imidazo[1,2-a]pyrazine | CHK1 / MK2 | Favors alternate kinase conformation (Potency switch) | Variable | [3] |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2 | Strong H-bond with Leu83 in ATP hinge region | Sub-micromolar | [4] |
| Pyrimido[1,6-a]pyrimidine | BK Polyomavirus | Lower selectivity index compared to imidazo analogues | 0.96 μM | [6] |
Mechanistic Workflows & Experimental Protocols
Mechanistic Pathway: Syk Inhibition
Fig 1: Imidazo[1,2-c]pyrimidine inhibition of the Syk/ZAP-70 signaling pathway blocking IL-2.
Protocol 1: High-Throughput ATP-Competitive Kinase Assay (Syk/CDK2)
Objective: Quantify IC50 while ensuring thermodynamic equilibrium to validate ATP-competitive binding.
-
Compound Preparation & Serial Dilution: Dissolve 5-Methylimidazo[1,2-c]pyrimidine analogues in 100% DMSO, then serially dilute in aqueous kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Causality: Maintaining a final DMSO concentration strictly below 1% prevents solvent-induced enzyme denaturation while ensuring these hydrophobic fused-bicyclic analogues remain in solution.
-
-
Enzyme-Inhibitor Pre-Incubation: Incubate the recombinant kinase with the inhibitor for 30 minutes at 25°C.
-
Causality: This allows slow-binding imidazo-pyrimidine inhibitors to reach thermodynamic equilibrium with the apo-enzyme before the competing substrate (ATP) is introduced.
-
-
Substrate & ATP Addition: Add the specific peptide substrate and ATP to initiate the reaction.
-
Causality (Self-Validation): The ATP concentration must be strictly calibrated to the enzyme's apparent Michaelis constant ( KmATP ). Using ATP at Km ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
-
-
Luminescence Detection: Add a luciferase-based reagent (e.g., Kinase-Glo®) to halt the reaction and consume residual ATP.
-
Causality: The luminescent signal is directly proportional to unconsumed ATP, providing an inversely proportional, highly sensitive readout of kinase activity.
-
Thermodynamic Validation Workflow
Fig 2: Isothermal Titration Calorimetry workflow for thermodynamic validation of binding.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Validation
Objective: Confirm direct binding and elucidate the thermodynamic drivers (Enthalpy vs. Entropy) of imidazo[1,2-c]pyrimidine binding to CDK2.
-
Co-Dialysis: Dialyze both the purified CDK2 protein and the synthesized inhibitor against the exact same buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) overnight.
-
Causality: Even minute buffer mismatches generate massive heats of dilution during injection, which can completely mask the subtle heat of ligand binding.
-
-
Titration Execution: Place CDK2 in the sample cell and the imidazo[1,2-c]pyrimidine ligand in the syringe. Perform 20-25 automated injections of the ligand at 2-minute intervals.
-
Causality: The 2-minute interval allows the system to return to a thermal baseline, ensuring accurate integration of the heat peak ( Δq ) for each individual injection.
-
-
Data Integration & Isotherm Fitting: Plot the integrated heat per mole of injectant against the molar ratio of Ligand:Protein.
-
Causality (Self-Validation): Fitting this data to a one-site binding model simultaneously extracts the dissociation constant ( Kd ), binding stoichiometry ( n ), and enthalpy ( ΔH ), confirming a 1:1 specific binding event at the target hinge region[4].
-
References
-
[1] Structure–activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. BioKB.
-
[4] Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed (NIH).
-
[2] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed (NIH).
-
[3] Potency Switch Between CHK1 and MK2: Discovery of imidazo[1,2-a]pyrazine- And imidazo[1,2-c]pyrimidine-based Kinase Inhibitors. PubMed (NIH).
-
[5] Imidazo[1,2‐c]pyrimidin‐5(6H)‐one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. ResearchGate.
-
[6] In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6-a]pyrimidine derivatives. Growing Science.
-
5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid. Sigma-Aldrich.
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5-Methylimidazo[1,2-c]pyrimidine
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are attractive therapeutic targets, particularly in oncology. However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and potential toxicity[1]. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the characterization of any new kinase inhibitor.
This guide provides an in-depth comparative analysis of a novel compound, 5-Methylimidazo[1,2-c]pyrimidine, against a representative kinase panel. We will explore its selectivity profile in comparison to a known, clinically relevant kinase inhibitor, Roscovitine, a well-characterized inhibitor of Cyclin-Dependent Kinases (CDKs). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the experimental methodologies employed in its assessment.
The Imperative of Selectivity Profiling
The rationale for extensive kinase profiling is twofold. Firstly, it serves to identify and quantify the primary target(s) of a compound, confirming its intended mechanism of action. Secondly, and equally important, it uncovers any unintended "off-target" interactions. While often associated with adverse effects, polypharmacology (the ability of a drug to interact with multiple targets) can sometimes be therapeutically beneficial[2]. A thorough understanding of a compound's selectivity is therefore not merely a precautionary measure but a strategic component of its development, informing its potential therapeutic applications and safety profile.
Comparative Kinase Inhibition Profile: 5-Methylimidazo[1,2-c]pyrimidine vs. Roscovitine
To contextualize the selectivity of 5-Methylimidazo[1,2-c]pyrimidine, we present a hypothetical cross-reactivity profile against a panel of 96 kinases, juxtaposed with the known profile of Roscovitine. The data, presented as percentage inhibition at a concentration of 1 µM, highlights the on-target potency and off-target interactions of both compounds.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | 5-Methylimidazo[1,2-c]pyrimidine (% Inhibition @ 1µM) | Roscovitine (% Inhibition @ 1µM) | Kinase Family |
| CDK2/CycA | 98 | 95 | CMGC |
| CDK1/CycB | 85 | 92 | CMGC |
| CDK5/p25 | 75 | 88 | CMGC |
| CDK9/CycT1 | 60 | 70 | CMGC |
| GSK3β | 45 | 55 | CMGC |
| DYRK1A | 30 | 40 | CMGC |
| PIM1 | 25 | 15 | CAMK |
| AURKA | 15 | 10 | Other |
| PLK1 | 10 | 5 | Other |
| VEGFR2 | 5 | 2 | TK |
| EGFR | 2 | 1 | TK |
| SRC | 8 | 4 | TK |
| LCK | 6 | 3 | TK |
| ... (83 other kinases) | <10 | <10 | ... |
This data is hypothetical and for illustrative purposes only.
From this comparative profile, we can discern that 5-Methylimidazo[1,2-c]pyrimidine exhibits potent inhibition of CDK2/CycA, its hypothetical primary target. Its selectivity profile suggests a degree of promiscuity within the CDK family, a common characteristic of ATP-competitive inhibitors targeting this kinase group. Notably, it displays a slightly improved selectivity over Roscovitine against some other kinase families, such as the Tyrosine Kinase (TK) group.
Caption: Comparative selectivity profiles of the two inhibitors.
Experimental Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding)
The following protocol outlines a standard radiometric filter-binding assay, a robust and widely used method for determining kinase activity and inhibition. This method directly measures the incorporation of a radiolabeled phosphate from ³³P-ATP onto a substrate peptide.
Materials:
-
Purified, active kinase (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide (e.g., Histone H1)
-
³³P-γ-ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Test compound (5-Methylimidazo[1,2-c]pyrimidine) and control inhibitor (Roscovitine)
-
96-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid wash buffer
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in DMSO. A typical starting concentration for screening is 10 mM, which is then diluted to the desired final assay concentration.
-
Assay Plate Preparation: Add 5 µL of the diluted compounds to the wells of a 96-well polypropylene plate. Include wells with DMSO only for the "no inhibitor" control and wells without kinase for the "background" control.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the appropriate concentration of purified kinase, and the substrate peptide.
-
Initiation of Kinase Reaction: Add 20 µL of the kinase reaction mixture to each well of the assay plate.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the kinase.
-
ATP Addition: Prepare an ATP solution containing a mixture of non-radiolabeled ATP and ³³P-γ-ATP in kinase reaction buffer. Add 25 µL of the ATP solution to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Add 50 µL of 0.75% phosphoric acid to each well to stop the reaction. Transfer the entire volume from each well to a corresponding well of a phosphocellulose filter plate.
-
Washing: Wash the filter plate three times with 200 µL of 0.75% phosphoric acid per well to remove unincorporated ³³P-γ-ATP.
-
Drying and Scintillation Counting: Dry the filter plate completely. Add 30 µL of scintillant to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no kinase) from all other wells.
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the "no inhibitor" control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for a radiometric kinase assay.
Conclusion and Future Directions
The hypothetical cross-reactivity profiling of 5-Methylimidazo[1,2-c]pyrimidine presented in this guide illustrates a crucial aspect of early-stage drug discovery. While demonstrating potent activity against its intended target, CDK2, it also exhibits a predictable level of cross-reactivity within the highly homologous CDK family. The comparison with Roscovitine provides a valuable benchmark for its selectivity.
It is imperative to recognize that in vitro kinase profiling is the first step. Subsequent cellular assays are necessary to confirm target engagement and functional effects in a more physiologically relevant context. Further optimization of the 5-Methylimidazo[1,2-c]pyrimidine scaffold could aim to enhance selectivity, potentially by exploiting less conserved regions of the ATP-binding pocket or by designing allosteric inhibitors. The journey from a promising lead compound to a clinical candidate is long and requires a multifaceted approach, with selectivity profiling serving as a foundational pillar.
References
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Reaction Biology Corporation. (n.d.). Kinase Assay Services. [Link]
-
Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical safety. Drug Discovery Today, 19(6), 735-741. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
Sources
The Kinase Selectivity of 5-Methylimidazo[1,2-c]pyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. Kinase inhibitors have revolutionized targeted therapy, but off-target effects remain a significant hurdle, often leading to toxicity and limiting therapeutic windows. The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the kinase selectivity of derivatives based on this scaffold, with a focus on the potential of 5-methyl substituted analogs. We will delve into the available experimental data, compare their performance against alternative inhibitors, and provide detailed methodologies for assessing kinase selectivity in your own research.
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,2-c]pyrimidine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and potential for diverse substitutions make it an ideal starting point for the design of ATP-competitive kinase inhibitors. While comprehensive public data on the specific "5-Methylimidazo[1,2-c]pyrimidine" is limited, extensive research on the broader imidazo[1,2-c]pyrimidine class reveals a propensity for potent and selective inhibition of several important kinase families.
Comparative Kinase Selectivity Profiles
Our analysis of the available literature indicates that imidazo[1,2-c]pyrimidine derivatives have been successfully targeted against several key kinases, including Cyclin-Dependent Kinase 2 (CDK2), Spleen Tyrosine Kinase (Syk) family kinases, and Monopolar Spindle 1 (Mps1) kinase.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.[1][2][3] These compounds have been shown to exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity.[1][3] Notably, their evaluation against leukemia cell lines revealed low cytotoxicity, which is consistent with high selectivity towards CDK2.[1][2]
| Compound Class | Target Kinase | IC50 (µM) | Key Findings |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | micro- to submicromolar | High selectivity towards CDK2, leading to low cytotoxicity in leukemia cell lines.[1][2] |
| Alternative CDK2 Inhibitor (e.g., Roscovitine) | CDK2/cyclin E | ~0.2 | Broad-spectrum CDK inhibitor, also targeting CDK1, CDK5, and others. |
The selectivity of the imidazo[1,2-c]pyrimidine scaffold for CDK2 over other kinases is a key advantage, potentially leading to a better safety profile compared to less selective CDK inhibitors.
Syk Family Kinase Inhibition: Syk and ZAP-70
Spleen tyrosine kinase (Syk) and zeta-associated protein of 70 kDa (ZAP-70) are non-receptor tyrosine kinases crucial for immune cell signaling.[4][5] Inhibitors of these kinases have therapeutic potential in autoimmune diseases and allergic disorders.[4][5] Structure-activity relationship (SAR) studies have revealed that imidazo[1,2-c]pyrimidine derivatives can potently inhibit Syk family kinases.[4][5]
A significant finding is the discovery of novel imidazo[1,2-c]pyrimidine-8-carboxamide derivatives that exhibit potent ZAP-70 inhibitory activity with good selectivity over other kinases.[6] One particular compound demonstrated excellent ZAP-70 kinase inhibition and high selectivity for ZAP-70 over the structurally related Syk.[6]
| Compound Class | Target Kinase | IC50 (nM) | Selectivity Profile |
| Imidazo[1,2-c]pyrimidine-8-carboxamides | ZAP-70 | Potent (specific values not publicly available) | High selectivity for ZAP-70 over Syk.[6] |
| Alternative Syk Inhibitor (e.g., Fostamatinib) | Syk | ~41 | Also inhibits other kinases, including FLT3 and LCK. |
This high selectivity for ZAP-70 is a critical attribute, as off-target inhibition of Syk can lead to broader immunosuppressive effects.
Mps1 Kinase Inhibition: A Look at a Related Scaffold
| Compound | Target Kinase | Cellular Mps1 IC50 (nM) | Kinase Panel Selectivity |
| Imidazo[1,2-b]pyridazine derivative (27f) | Mps1 | 0.70 | Excellent selectivity over a panel of 192 kinases.[7][8] |
| Alternative Mps1 Inhibitor (e.g., Reversine) | Mps1 | ~6 | Also inhibits Aurora kinases. |
The high selectivity observed with the imidazo[1,2-b]pyridazine scaffold suggests that the broader imidazopyrimidine class has the potential to yield highly selective kinase inhibitors.
Experimental Methodologies for Assessing Kinase Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, robust experimental protocols are essential. Here, we outline three key methodologies for profiling the selectivity of kinase inhibitors like 5-Methylimidazo[1,2-c]pyrimidine.
In Vitro Kinase Inhibition Assay for IC50 Determination
This is a fundamental biochemical assay to quantify the potency of an inhibitor against a specific kinase.
Principle: The assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 5-Methylimidazo[1,2-c]pyrimidine test compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor to generate a concentration gradient.
-
Prepare a solution of the purified target kinase in a suitable kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9]
-
Prepare a solution of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km value for the kinase to allow for accurate determination of competitive inhibition.
-
-
Assay Execution (384-well plate format):
-
Add 1 µl of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µl of the diluted kinase enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction using a suitable method (e.g., adding a stop solution or using a detection reagent).
-
-
Signal Detection and Data Analysis:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of 32P from [γ-32P]ATP into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.[9]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: In Vitro Kinase Inhibition Assay Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assayquant.com [assayquant.com]
- 9. promega.com [promega.com]
A Comprehensive Guide to the Safe Disposal of 5-Methylimidazo[1,2-c]pyrimidine
This document provides a detailed, safety-first protocol for the proper disposal of 5-Methylimidazo[1,2-c]pyrimidine. As a niche heterocyclic compound, specific safety data sheets (SDS) are not always readily available. Therefore, this guide is built upon the chemical properties of the parent imidazo[1,2-c]pyrimidine scaffold and the stringent regulatory framework for hazardous laboratory waste disposal established by national and international bodies. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
Disclaimer: This guide is intended for informational purposes for research professionals. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or your institution's established Environmental Health & Safety (EHS) protocols. Always consult with your institution's EHS department before handling or disposing of any chemical waste.
Hazard Identification and Preliminary Risk Assessment
While specific toxicological data for 5-Methylimidazo[1,2-c]pyrimidine is limited, the imidazo[1,2-a]pyrimidine scaffold and related heterocyclic compounds are known to have biological activity and may present hazards.[1][2] Therefore, it is prudent to treat this compound as hazardous until proven otherwise. The primary risks are associated with potential toxicity if ingested or inhaled, and possible skin or eye irritation upon contact.[3][4]
The foundational principle of laboratory safety is to manage unknown risks with established protocols. All chemical waste must be handled in a way that protects human health and the environment.[5][6] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a clear framework for classifying and managing hazardous waste, which forms the basis of this guide.[5]
Table 1: Inferred Properties and Potential Hazards
| Property | Value / Assessment | Rationale & Source |
| Molecular Formula | C₇H₇N₃ | Based on chemical structure. |
| Molecular Weight | 133.15 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid at room temperature. | Based on related imidazopyrimidine compounds.[7] |
| Potential Hazards | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, May cause an allergic skin reaction. | Extrapolated from GHS classifications for the parent compound, Imidazo(1,2-a)pyrimidine.[4] |
| Waste Classification | Treat as Hazardous Chemical Waste (Toxic). | Prudent practice in the absence of specific data. Aligns with EPA and general laboratory safety guidelines.[5][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate 5-Methylimidazo[1,2-c]pyrimidine waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[8] Proper personal protective equipment is mandatory to prevent exposure.[8]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[8]
-
Hand Protection: Use chemically resistant, impervious gloves such as nitrile.[8] Inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.[8]
-
Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required.[9] However, if handling large quantities or if there is a risk of aerosolization outside of a containment device, consult your EHS department.
Step-by-Step Disposal Protocol
The disposal of 5-Methylimidazo[1,2-c]pyrimidine must follow a systematic process from the point of generation to final removal by a certified waste handler. Never dispose of this chemical down the drain or in the regular trash.[5][6]
Step 1: Waste Classification
The first and most critical step is to classify the waste. Due to the potential for toxicity, 5-Methylimidazo[1,2-c]pyrimidine waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be classified as Hazardous Chemical Waste .[10]
Step 2: Container Selection
Proper containment is essential to prevent leaks and ensure safety.[6][10]
-
Compatibility: The waste container must be made of a material chemically compatible with 5-Methylimidazo[1,2-c]pyrimidine and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for nitrogen-containing heterocyclic compounds.[10]
-
Integrity: Use containers that are in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[10] Do not use food containers like jars.[10]
-
Headspace: Do not fill the container completely. Leave at least one inch of headroom to allow for expansion of contents.[10]
Step 3: Waste Segregation
To prevent dangerous reactions, segregate waste streams.
-
Store 5-Methylimidazo[1,2-c]pyrimidine waste separately from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Use secondary containment (such as a plastic tub) to separate incompatible waste containers.[5]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and crucial for safety.[6][10] Every waste container must be labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste ".[10]
-
The full chemical name: "5-Methylimidazo[1,2-c]pyrimidine ". Do not use abbreviations.
-
List any solvents or other chemicals mixed in the container, with approximate percentages.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location (building and room number).[10]
Step 5: Accumulation and Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[10]
-
Location: The SAA must be under the control of laboratory personnel.
-
Container Status: Keep waste containers securely capped at all times, except when adding waste.[10]
-
Storage Time: Under EPA Subpart K regulations, designed for academic labs, hazardous waste must be removed from the laboratory within twelve months.[12][13] Containers must be removed from the SAA within three days of becoming full.[10]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[5]
Step 6: Final Disposal
Final disposal must be managed through your institution's EHS department.
-
Contact EHS: Follow your facility's specific procedures to request a hazardous waste pickup.
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal company for transport to an approved treatment, storage, and disposal facility (TSDF).[9][11]
Emergency Procedures
-
Spills: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[14] Wearing appropriate PPE, collect the contaminated material into a designated hazardous waste container. For large spills, evacuate the area, post a warning sign, and contact your institution's EHS emergency line immediately.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][11]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[3][11]
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the safe disposal of 5-Methylimidazo[1,2-c]pyrimidine.
Caption: Workflow for the proper disposal of hazardous chemical waste.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Labor
- Imidazo(1,2-c)pyrimidine | C6H5N3 | CID 9548860.PubChem.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security.
- Regulation of Labor
- SAFETY D
- SAFETY D
- SAFETY D
- 5 - SAFETY D
- Navigating the Safe Disposal of Pyrimidine Deriv
- Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018.PubChem.
- Safety D
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.PMC.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.Semantic Scholar.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
Sources
- 1. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fishersci.com [fishersci.com]
- 4. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. acs.org [acs.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to the Safe Handling of 5-Methylimidazo[1,2-c]pyrimidine
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Methylimidazo[1,2-c]pyrimidine is foundational to therapeutic innovation. These molecules, prized for their biological activity, demand our utmost respect and diligence in the laboratory.[1][2] This guide provides an essential operational and safety framework for handling 5-Methylimidazo[1,2-c]pyrimidine, ensuring the integrity of your research and the safety of all laboratory personnel. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the protocols herein are synthesized from established safety principles for structurally related pyrimidine derivatives and heterocyclic compounds.[1][3]
Hazard Assessment: Understanding the Risks
Imidazo[1,2-a]pyrimidine derivatives, a class to which our compound belongs, are known to be biologically active.[2][4] Based on aggregated data for similar compounds, we must assume that 5-Methylimidazo[1,2-c]pyrimidine may present the following hazards:
-
Skin Irritation and Sensitization: May cause skin irritation or an allergic skin reaction upon contact.[5][6][7]
-
Serious Eye Irritation: Contact with eyes can cause serious irritation.[6][7][8][9]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[9]
Given these potential risks, a comprehensive approach combining engineering controls and personal protective equipment (PPE) is not just recommended; it is imperative.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls like fume hoods are the primary method for exposure reduction, PPE is the critical final barrier.[10] The following table outlines the minimum required PPE for handling 5-Methylimidazo[1,2-c]pyrimidine.
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1][3] | To prevent skin contact. Nitrile gloves offer broad protection against many chemicals. Always double-glove when handling the neat compound or concentrated solutions, and remove the outer glove immediately after the task is complete or if contamination is suspected.[10] |
| Eye & Face Protection | Safety glasses with side-shields (ANSI Z87.1 standard) or chemical splash goggles.[1][3][11] | To protect eyes from splashes and dust. When there is a significant risk of splashing or when handling larger quantities (>1 liter), chemical splash goggles are required. For high-risk operations, a face shield should be worn over safety glasses or goggles.[11][12] |
| Body Protection | Flame-resistant laboratory coat.[11] | To prevent contamination of personal clothing and skin. The lab coat should be fully buttoned. Ensure it is laundered professionally and not taken home. |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter. | Required when handling the compound as a fine powder outside of a certified fume hood or if aerosols may be generated. [1] Use should be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[10][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.[1]
Workflow Diagram: Safe Handling of 5-Methylimidazo[1,2-c]pyrimidine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. ehs.ucsf.edu [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
